1-imidazo[1,2-a]pyrimidin-3-yl-Ethanone
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-imidazo[1,2-a]pyrimidin-3-ylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O/c1-6(12)7-5-10-8-9-3-2-4-11(7)8/h2-5H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBKNFNMOYDUGAF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CN=C2N1C=CC=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
The Central Role of Fused Nitrogen Heterocycles in Chemical Biology
Fused nitrogen heterocycles are organic compounds characterized by the fusion of two or more rings, where at least one ring contains a nitrogen atom. This structural motif is a cornerstone of modern chemical biology research due to its prevalence in a vast array of biologically active natural products and synthetic molecules. The unique three-dimensional arrangements and electronic properties conferred by the fused ring systems allow for specific and high-affinity interactions with biological macromolecules such as enzymes and receptors.
The significance of these scaffolds lies in their ability to serve as "privileged structures," a term used to describe molecular frameworks that are capable of binding to multiple biological targets. This versatility makes them ideal starting points for the design of novel therapeutic agents across a wide spectrum of diseases. The rigid nature of the fused ring systems often reduces the entropic penalty upon binding to a target, leading to enhanced potency. Furthermore, the nitrogen atoms within the heterocyclic rings can act as hydrogen bond donors or acceptors, crucial interactions for molecular recognition within biological systems.
Imidazo 1,2 a Pyrimidine: a Privileged Scaffold in Medicinal Chemistry
Within the broad class of fused nitrogen heterocycles, the imidazo[1,2-a]pyrimidine (B1208166) scaffold has garnered considerable attention and has evolved into a privileged structure in medicinal chemistry. nih.gov This bicyclic system, consisting of a pyrimidine (B1678525) ring fused to an imidazole (B134444) ring, has been the subject of extensive research due to its diverse pharmacological profile. mdpi.com
The evolution of imidazo[1,2-a]pyrimidine as a key pharmacophore can be attributed to the wide range of biological activities exhibited by its derivatives. These include anticancer, nih.gov anti-inflammatory, dergipark.org.trresearchgate.net antiviral, nih.gov antimicrobial, mdpi.com and antifungal properties. nih.gov The versatility of the imidazo[1,2-a]pyrimidine core allows for chemical modifications at various positions, enabling the fine-tuning of its pharmacological and pharmacokinetic properties. This has led to the development of numerous compounds with potential therapeutic applications. For instance, certain derivatives have been investigated as kinase inhibitors for cancer therapy, while others have shown promise as agents to combat infectious diseases. semanticscholar.orgjst.go.jp
Research on 1 Imidazo 1,2 a Pyrimidin 3 Yl Ethanone and Its Analogues
Precursor Chemical Synthesis and Reactivity Studies
The construction of the imidazo[1,2-a]pyrimidine scaffold fundamentally relies on the strategic combination of a pyrimidine-containing nucleophile and a suitable electrophilic partner that provides the necessary carbon atoms to form the fused imidazole (B134444) ring.
Alpha-halocarbonyl compounds, particularly α-haloketones such as 2-bromoacetophenone (B140003) and its derivatives, are the most common electrophilic partners for 2-aminopyrimidine (B69317) in the synthesis of the imidazo[1,2-a]pyrimidine system. nih.govnih.gov In these reactions, the α-carbon of the carbonyl compound serves as the electrophilic site for the initial nucleophilic attack by the 2-amino group of the pyrimidine. The adjacent carbonyl group then participates in the subsequent cyclization and dehydration steps.
The general mechanism involves two key steps:
N-Alkylation: The exocyclic amino group of 2-aminopyrimidine attacks the α-carbon of the haloketone, displacing the halide ion to form an N-alkylated intermediate.
Intramolecular Cyclization: The endocyclic pyrimidine nitrogen then attacks the carbonyl carbon of the intermediate, leading to a cyclized adduct which, upon dehydration, yields the aromatic imidazo[1,2-a]pyrimidine ring system. nih.gov
Besides α-haloketones, other electrophiles like biphenyl (B1667301) phenacyl bromide have been utilized to introduce specific substituents at the 2-position of the resulting fused ring system. researchgate.net
Classical and Conventional Synthetic Approaches
Traditional methods for the synthesis of imidazo[1,2-a]pyrimidines have been well-established for decades and remain widely used due to their reliability and simplicity.
The Chichibabin reaction, first reported by Aleksei Chichibabin in 1914, is a cornerstone method for the synthesis of N-fused heteroaromatic systems. wikipedia.org In the context of imidazo[1,2-a]pyrimidines, the reaction is a specific application of this classical method, involving the condensation of 2-aminopyrimidine with α-haloketones. nih.gov This approach is one of the best-known and most widely used methods for constructing this heterocyclic core. nih.gov
The reaction mechanism is an addition-elimination process. wikipedia.org The nucleophilic amino group of 2-aminopyrimidine attacks the electrophilic carbon of the α-haloketone, followed by an intramolecular cyclization and subsequent dehydration to form the final aromatic product. While the original Chichibabin reaction often involved high temperatures, modifications have been developed to proceed under milder conditions. ntu.edu.sg For instance, the reaction can be carried out in various solvents, and the choice of base and reaction temperature can be optimized to improve yields and reduce side products.
Condensation reactions are a broad class of reactions that form the basis for many imidazo[1,2-a]pyrimidine syntheses. rsc.orgrsc.org The reaction between 2-aminopyrimidine and α-haloketones is a prime example of a condensation reaction leading to the formation of the fused ring system. nih.govbio-conferences.org
A typical procedure involves heating a mixture of the 2-aminopyrimidine derivative and an appropriate α-halocarbonyl compound in a suitable solvent, such as ethanol (B145695) or acetone. nih.gov The reaction proceeds via the formation of an intermediate that subsequently cyclizes and dehydrates to afford the target imidazo[1,2-a]pyrimidine. nih.gov For example, the reaction of 2-aminopyrimidine with 2-bromoacetophenone yields 2-phenylimidazo[1,2-a]pyrimidine. nih.gov This fundamental transformation has been adapted and optimized in numerous ways to produce a wide array of substituted derivatives.
| Reactant 1 | Reactant 2 | Conditions | Product | Reference |
| 2-Aminopyrimidine | 2-Bromoacetophenone | Acetone, rt, overnight | 2-phenylimidazo[1,2-a]pyrimidine | nih.gov |
| 2-Aminopyrimidine | Biphenyl phenacyl bromide | N/A | 2-biphenyl fused ring of imidazo(1,2-a)pyrimidine | researchgate.net |
| 2-Aminopyrimidine | 2-bromoarylketones | Basic alumina (B75360) (Al2O3), Microwave irradiation, Solvent-free | 2-aryl-imidazo[1,2-a]pyrimidines | mdpi.com |
Modern Synthetic Strategies and Techniques
Recent advancements in synthetic organic chemistry have led to the development of more efficient, environmentally friendly, and versatile methods for the synthesis of imidazo[1,2-a]pyrimidines.
Modern strategies often focus on improving reaction efficiency, reducing waste, and simplifying experimental procedures. One notable advancement is the use of microwave irradiation to accelerate the condensation reaction between 2-aminopyrimidines and α-haloketones. mdpi.com This technique often leads to significantly reduced reaction times and improved yields compared to conventional heating.
Solvent-free reaction conditions represent another green chemistry approach. For instance, the synthesis of imidazo[1,2-a]pyrimidine derivatives has been successfully achieved by irradiating a mixture of 2-aminopyrimidine and 2-bromoarylketones with microwaves in the presence of a solid catalyst like basic alumina (Al2O3), completely eliminating the need for a solvent. mdpi.com
Multicomponent reactions (MCRs) have also emerged as powerful tools for the rapid assembly of complex molecules from simple starting materials in a single step. The Groebke–Blackburn–Bienaymé reaction (GBBR), an isocyanide-based MCR, is an efficient methodology for synthesizing imidazo[1,2-a]pyridine-3-amines and related structures. mdpi.com This approach offers high atom economy and convergence, allowing for the creation of diverse molecular libraries. mdpi.com
Furthermore, the use of novel catalytic systems, such as neutral alumina at room temperature or various copper catalysts, has expanded the scope and applicability of imidazo[1,2-a]pyrimidine synthesis. bio-conferences.orgorganic-chemistry.org These modern techniques provide powerful alternatives to classical methods, enabling the efficient and sustainable production of this important class of heterocyclic compounds. bio-conferences.org
| Strategy | Reactants | Catalyst/Conditions | Key Advantage | Reference |
| Microwave-Assisted Synthesis | 2-aminopyrimidine, 2-bromoarylketones | Basic alumina (Al2O3), Solvent-free | Reduced reaction times, high yields, environmentally friendly | mdpi.com |
| Solvent-Free Synthesis | 2-aminopyrimidine, α-bromo/chloroketones | No catalyst, 60°C | Green chemistry, simplified purification | bio-conferences.org |
| Multicomponent Reaction (GBBR) | 2-aminopyridine (B139424), aldehyde, isocyanide | Scandium triflate | High efficiency, atom economy, rapid access to 3-amino derivatives | bio-conferences.orgmdpi.com |
| Catalysis | 2-aminopyridine, aldehyde, terminal alkyne | Copper catalyst | Versatility in substituent introduction | bio-conferences.org |
Multicomponent Reactions (MCRs) for Scaffold Assembly
Multicomponent reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single operation to form a complex product, embodying the principles of atom economy and procedural simplicity. The Groebke-Blackburn-Bienaymé reaction (GBBR) is a prominent MCR for the synthesis of 3-aminoimidazo[1,2-a]pyridines, and its principles can be extended to the pyrimidine series. beilstein-journals.orgmdpi.com This reaction typically involves the condensation of a 2-aminoazine (like 2-aminopyrimidine), an aldehyde, and an isocyanide. beilstein-journals.org
While direct synthesis of this compound via a standard MCR is not commonly reported, MCRs are instrumental in creating a scaffold that can be subsequently modified. For instance, a three-component reaction of 2-aminopyrimidines, aldehydes, and isocyanides can yield 3-aminoimidazo[1,2-a]pyrimidine derivatives. nih.gov These amino derivatives can then be subjected to further chemical transformations to introduce the ethanone group.
The versatility of MCRs allows for the incorporation of diverse substituents on the imidazo[1,2-a]pyrimidine core by varying the starting components. For example, using different aldehydes and isocyanides in a GBBR-type reaction with 2-aminopyrimidine would lead to a library of 3-amino-substituted imidazo[1,2-a]pyrimidines, which are precursors for various derivatives. beilstein-journals.orgmdpi.com
| Reaction Type | Reactants | Product Type | Key Features | Reference |
|---|---|---|---|---|
| Groebke-Blackburn-Bienaymé Reaction (GBBR) | 2-Aminopyridine/pyrimidine, Aldehyde, Isocyanide | 3-Aminoimidazo[1,2-a]pyridines/pyrimidines | High efficiency, atom economy, diversity-oriented synthesis. | beilstein-journals.orgmdpi.com |
| Three-component reaction | 2-Aminopyridines, Isatins, Isocyanides | Tetracyclic fused imidazo[1,2-a]pyridines | One-pot synthesis of complex heterocyclic systems. | beilstein-journals.org |
One-Pot Synthetic Protocols for Enhanced Efficiency
One-pot syntheses are procedurally advantageous as they reduce the need for purification of intermediates, thereby saving time and resources. Several one-pot methods have been developed for the synthesis of substituted imidazo[1,2-a]pyridines, which are adaptable for the corresponding pyrimidine analogs.
A notable example is the high-yield, one-pot synthesis of 1-(2-methyl-8-aryl-substituted-imidazo[1,2-a]pyridin-3-yl)ethan-1-one. nih.gov This protocol involves the initial reaction of a substituted 2-aminopyridine with 3-bromopentane-2,4-dione, followed by a palladium-catalyzed Suzuki coupling with a boronic acid, all in the same reaction vessel. nih.gov Adapting this to the pyrimidine series would involve using a substituted 2-aminopyrimidine as the starting material.
Another efficient one-pot approach involves the reaction of 2-aminoheterocycles with N,N-dimethylformamide dimethylacetal (DMFDMA), followed by the reaction of the intermediate without isolation with a reactive α-halocarbonyl compound to yield 3-substituted imidazo[1,2-a]pyrimidines. researchgate.net Using an α-halo-β-diketone in this sequence could directly lead to the desired 3-ethanone functionality.
Oxidative Cyclization Approaches
Oxidative cyclization reactions are a powerful tool for the construction of heterocyclic rings. These reactions often involve the formation of a C-N bond and an intramolecular cyclization under oxidative conditions. While specific examples for the direct synthesis of this compound are not prevalent, the general strategy is applicable.
For the synthesis of the broader class of imidazo[1,2-a]pyridines, oxidative coupling reactions have been reviewed as a key synthetic strategy. rsc.org These methods typically employ an oxidant to facilitate the cyclization of a precursor molecule. The choice of oxidant and reaction conditions is crucial for the efficiency and selectivity of the reaction.
Intramolecular Cyclization and Tandem Reactions
Intramolecular cyclization is a fundamental strategy for the synthesis of cyclic compounds, including the imidazo[1,2-a]pyrimidine core. These reactions often proceed with high regioselectivity. A common approach involves the initial formation of an N-alkylated 2-aminopyrimidine intermediate, which then undergoes intramolecular cyclization.
Tandem reactions, where multiple bond-forming events occur in a single synthetic operation without the isolation of intermediates, offer an elegant and efficient pathway to complex molecules. For instance, a tandem Michael addition/intramolecular cyclization sequence can be employed for the synthesis of imidazo[1,2-a]pyrimidine derivatives. dergipark.org.tr
Carbon-Hydrogen (C-H) Functionalization Strategies
Direct C-H functionalization has emerged as a highly attractive and atom-economical method for the derivatization of heterocyclic compounds. The C3 position of the imidazo[1,2-a]pyridine and imidazo[1,2-a]pyrimidine ring is electron-rich and thus susceptible to electrophilic substitution and radical reactions. nih.govrsc.org
While direct C-H acylation to introduce the ethanone group is a challenging transformation, various other functional groups can be introduced at the C3 position, which can then be converted to the desired acetyl group. Recent advances in visible-light-induced C-H functionalization have provided green and efficient methods for C-C bond formation at the C3 position of imidazo[1,2-a]pyridines. nih.gov These photocatalytic methods often operate under mild conditions and tolerate a wide range of functional groups.
Green Chemistry Principles in Synthesis
The application of green chemistry principles is of growing importance in chemical synthesis to minimize environmental impact. This includes the use of environmentally benign solvents, catalysts, and energy sources.
For the synthesis of imidazo[1,2-a]pyrimidines, several green approaches have been reported. Microwave-assisted synthesis has been shown to significantly reduce reaction times and improve yields. nih.gov The use of deep eutectic solvents, which are biodegradable and have low toxicity, has been explored for the catalyst-free synthesis of imidazo[1,2-a]pyridines via multicomponent reactions. researchgate.net Furthermore, reactions conducted in aqueous media or under solvent-free conditions contribute to the greenness of the synthetic protocol. rasayanjournal.co.inresearchgate.net The use of non-toxic and abundant catalysts, such as certain metal oxides, also aligns with green chemistry principles. researchgate.net
| Green Principle | Methodology | Advantages | Reference |
|---|---|---|---|
| Alternative Energy Source | Microwave irradiation | Reduced reaction times, higher yields. | nih.gov |
| Benign Solvents | Deep eutectic solvents (e.g., Urea-choline chloride) | Biodegradable, low toxicity, catalyst-free conditions. | researchgate.net |
| Solvent-Free Reactions | Grindstone chemistry | Reduced waste, mild conditions, eco-friendly. | researchgate.net |
| Catalyst-Free Conditions | Reaction in deep eutectic solvents | Avoids use of potentially toxic metal catalysts. | researchgate.net |
Catalytic Systems in Imidazo[1,2-a]pyrimidin-3-yl-Ethanone Synthesis
A variety of catalytic systems have been employed to facilitate the synthesis of the imidazo[1,2-a]pyrimidine core and its derivatives. These catalysts can enhance reaction rates, improve yields, and control selectivity.
Metal-based catalysts are widely used. For instance, palladium catalysts are crucial for cross-coupling reactions to introduce substituents onto the heterocyclic core, as seen in the one-pot synthesis of 3-acetyl-imidazo[1,2-a]pyridine derivatives. nih.gov Gold nanoparticles have been utilized as a catalyst for the synthesis of 2-aryl-imidazo[1,2-a]pyrimidines from aryl ketones and 2-aminopyrimidine under green conditions. mdpi.com Zinc bromide has been reported to catalyze the [5+1] annulation of enamidines to form polysubstituted pyrimidines. mdpi.com
Acid catalysts , such as p-toluenesulfonic acid and scandium triflate, are commonly used to catalyze the condensation step in multicomponent reactions like the GBBR. nih.gov
Organocatalysts and photocatalysts are gaining prominence as part of a move towards more sustainable chemical synthesis. For example, visible-light-induced reactions often employ organic dyes as photocatalysts for C-H functionalization. nih.gov
The choice of catalyst is critical and depends on the specific reaction being performed. The development of novel and more efficient catalytic systems is an ongoing area of research in the synthesis of imidazo[1,2-a]pyrimidine derivatives.
Transition-Metal Catalysis (e.g., Cu, Pd, Ag, In, Mg)
Transition-metal catalysis offers powerful and versatile tools for the construction of the imidazo[1,2-a]pyrimidine ring system, often providing high yields and functional group tolerance under mild conditions.
Copper (Cu): Copper catalysts are widely employed due to their low cost, abundance, and versatile reactivity. Copper(I) and Copper(II) salts have been successfully used in various synthetic strategies. A highly efficient method involves the copper-catalyzed aerobic oxidative synthesis of 3-formyl imidazo[1,2-a]pyrimidines, which are closely related to the target ethanone structure. acs.org Multi-component reactions, such as the A³-coupling (Aldehyde-Alkyne-Amine), are frequently catalyzed by copper species like CuO nanoparticles or a Cu(II)-ascorbate system. thieme-connect.comacs.org In these reactions, 2-aminopyrimidine, an aldehyde, and a terminal alkyne combine to form the fused heterocyclic system. bio-conferences.org For instance, CuBr has been identified as a highly effective catalyst in one-pot procedures using air as a green oxidant. organic-chemistry.org
Palladium (Pd): Palladium catalysis provides unique pathways to the imidazo[1,2-a]pyrimidine core. A notable development is the palladium-catalyzed intramolecular cross-dehydrogenative coupling (CDC) reaction. nih.govacs.org This method involves the tandem reaction of an amine and an aldehyde, followed by an oxidative CDC cyclization, using air as the terminal oxidant. nih.govacs.org This approach is significant as it constructs the ring system through the formation of C-C and C-N bonds from C-H bonds. Furthermore, palladium catalysts like Pd(OAc)₂ are used for functionalizing the pre-formed scaffold, for example, through regioselective arylation, which is crucial for creating diverse derivatives. jst.go.jporganic-chemistry.org
Other Metals (Au, Pt, Zn): While less common than copper and palladium, other transition metals have shown promise. Gold (Au) nanoparticles have been reported as efficient catalysts for the synthesis of 2-arylsubstituted imidazo[1,2-a]pyrimidines. researchgate.netmdpi.com Platinum (Pt) has been incorporated into complex magnetic nanocatalysts for microwave-assisted A³ coupling reactions to yield benzoimidazo[1,2-a]pyrimidines. nih.govfrontiersin.org Catalytic systems involving zinc (Zn) and silver (Ag) have also been reported for the synthesis of the analogous imidazo[1,2-a]pyridine scaffold, suggesting their potential applicability to the pyrimidine series. organic-chemistry.orgnanomaterchem.com Reports on the use of Indium (In) and Magnesium (Mg) for this specific heterocyclic system are less prevalent in the reviewed literature.
Interactive Data Table: Transition-Metal Catalysts in Imidazo[1,2-a]pyrimidine Synthesis
| Metal Catalyst | Reaction Type | Starting Materials | Key Features | Reference |
|---|---|---|---|---|
| Copper (CuBr, CuO NPs, Cu(II)-ascorbate) | A³-Coupling / Oxidative Cyclization | 2-Aminopyrimidine, Aldehydes, Alkynes | Low cost, high efficiency, use of air as oxidant. | acs.orgthieme-connect.comacs.orgorganic-chemistry.org |
| Palladium (PdCl₂, Pd(OAc)₂) | Intramolecular Cross-Dehydrogenative Coupling (CDC) | Amines, Arylacetaldehydes | Forms C-N bond via C-H activation; mild conditions. | nih.govacs.org |
| Gold (Au NPs) | Condensation/Cyclization | 2-Aminopyrimidine, Aryl Ketones | Green, efficient, and rapid procedure using nanocatalysis. | researchgate.netmdpi.com |
| Platinum (as part of NiFe₂O₄@MCM-41@IL/Pt(II)) | Microwave-Assisted A³-Coupling | 2-Aminobenzimidazole, Aldehydes, Alkynes | High yields, rapid kinetics, recyclable magnetic catalyst. | nih.govfrontiersin.org |
Metal-Free Catalytic Systems
To enhance the environmental sustainability of synthetic processes, metal-free catalytic systems have been developed. These methods often rely on the use of organocatalysts, inexpensive reagents like iodine, or catalyst-free conditions promoted by heat or microwave irradiation.
The classic Chichibabin reaction, involving the condensation of 2-aminopyrimidine with an α-haloketone (such as 3-chloro-2,4-pentanedione to directly install the acetyl group), can often be performed thermally without a catalyst or with a simple base. bio-conferences.orgnih.gov Recent advancements have enabled this reaction to proceed efficiently at modest temperatures (e.g., 60°C) in the absence of any catalyst. bio-conferences.org
Molecular iodine (I₂) has emerged as a powerful, inexpensive, and eco-friendly catalyst for synthesizing imidazo-fused heterocycles. nih.gov For the closely related imidazo[1,2-a]pyrazine (B1224502) system, an iodine-catalyzed three-component reaction of 2-aminopyrazine, an aldehyde, and an isocyanide proceeds efficiently at room temperature. rsc.org This methodology is highly relevant for the synthesis of imidazo[1,2-a]pyrimidines. Other non-metallic systems, such as elemental sulfur, have been shown to initiate oxidative annulation for the synthesis of the pyridine (B92270) analogues. nih.gov
Supported Catalysts and Nanocatalysis Research
Immobilizing catalysts on solid supports or utilizing nanocatalysts offers significant advantages, including enhanced catalyst stability, simplified product purification, and the potential for catalyst recycling.
Supported Catalysts: Acidic or basic catalysts supported on solid matrices are effective for promoting the synthesis of imidazo[1,2-a]pyrimidines. Examples include silica-sulfuric acid and KF-alumina, which facilitate multi-component reactions to build the heterocyclic core. jst.go.jp Neutral alumina has also been demonstrated as an effective catalyst for these syntheses, often allowing reactions to proceed at ambient temperature. bio-conferences.org
Nanocatalysis: Nanomaterials provide high surface-area-to-volume ratios and unique electronic properties, making them exceptionally efficient catalysts. Gold (Au) and Copper Oxide (CuO) nanoparticles have been successfully applied to the synthesis of imidazo[1,2-a]pyrimidine derivatives. thieme-connect.comresearchgate.netmdpi.com A significant area of research involves the development of magnetic nanocatalysts, which allow for easy separation from the reaction mixture using an external magnet. For instance, a NiFe₂O₄@MCM-41@IL/Pt(II) composite has been designed for the microwave-assisted synthesis of benzo researchgate.netresearchgate.netimidazo[1,2-a]pyrimidines, demonstrating high reactivity and excellent recyclability. nih.govfrontiersin.org
Interactive Data Table: Supported and Nanocatalysts for Imidazo[1,2-a]pyrimidine Synthesis
| Catalyst Type | Specific Example | Reaction Type | Advantages | Reference |
|---|---|---|---|---|
| Supported | Silica-Sulfuric Acid / KF-Alumina | Multi-component Reactions | Heterogeneous, easy to handle, promotes cyclization. | jst.go.jp |
| Nanoparticle | Gold (Au) Nanoparticles | Condensation | High efficiency, green chemistry approach. | researchgate.netmdpi.com |
| Nanoparticle | Copper Oxide (CuO) Nanoparticles | A³-Coupling | Recyclable, effective under solvent-free conditions. | thieme-connect.com |
| Magnetic Nanocatalyst | NiFe₂O₄@MCM-41@IL/Pt(II) | Microwave-Assisted A³-Coupling | Excellent recyclability, rapid reaction kinetics, high yields. | nih.govfrontiersin.org |
Proposed Reaction Mechanisms for the Formation of this compound and Related Structures
Understanding the reaction mechanisms is crucial for optimizing reaction conditions and designing new synthetic routes. The formation of the imidazo[1,2-a]pyrimidine core can proceed through several distinct pathways depending on the reactants and catalysts employed.
Stepwise Cyclization Pathways
The construction of the fused bicyclic system is fundamentally a cyclization process. In the traditional synthesis from 2-aminopyrimidine and an α-haloketone, the pathway involves a sequence of nucleophilic substitution followed by cyclocondensation. bio-conferences.org
N-Alkylation: The reaction initiates with the nucleophilic attack of the endocyclic (ring) nitrogen of 2-aminopyrimidine on the α-carbon of the haloketone, displacing the halide in an Sₙ2 reaction.
Intramolecular Cyclization: The resulting N-alkylated pyrimidinium salt undergoes an intramolecular condensation. The exocyclic amino group attacks one of the ketone's carbonyl carbons.
Dehydration: The cyclized intermediate then eliminates a molecule of water to form the aromatic imidazo[1,2-a]pyrimidine ring.
In multi-component reactions, such as the A³ coupling, the pathway is different. It typically begins with the formation of an imine from 2-aminopyrimidine and an aldehyde. This is followed by the catalyst-mediated addition of an alkyne and subsequent intramolecular cyclization. acs.orgfrontiersin.org
Intermediate Formation and Transformation Dynamics
The specific intermediates formed are characteristic of the reaction type.
Pyrimidinium Salts: In the Chichibabin-type synthesis, the key intermediate is the N-phenacylpyrimidinium salt (or a related diketone adduct), which is poised for intramolecular cyclization. bio-conferences.org
Imines and Iminium Ions: In multi-component reactions involving aldehydes, the condensation with 2-aminopyrimidine rapidly forms an imine intermediate. In the presence of an acid or Lewis acid catalyst, this can be protonated or coordinated to form a more electrophilic iminium ion, which is then attacked by the other nucleophilic components. rsc.org
Metal-Acetylides: In copper-catalyzed A³-coupling reactions, the terminal alkyne reacts with the Cu(I) catalyst to form a copper-acetylide intermediate. This potent nucleophile then adds to the imine or iminium ion, leading to a propargylamine-type intermediate that subsequently cyclizes. acs.org
Role of Catalysts in Reaction Pathway Modulation
Catalysts are not merely rate enhancers; they actively participate in the reaction and modulate the pathway to favor the desired product.
Lewis Acid Catalysis: Transition metals (e.g., Cu, Pd, Zn) and metal-free catalysts (e.g., I₂) can function as Lewis acids. They coordinate to carbonyl or imine groups, increasing their electrophilicity and rendering them more susceptible to nucleophilic attack. nih.govrsc.org
Oxidative Coupling: In dehydrogenative coupling reactions, the palladium catalyst facilitates the activation of C-H bonds, enabling the intramolecular C-N bond formation that is critical for the cyclization step. nih.govacs.org The catalyst cycles between different oxidation states (e.g., Pd(0)/Pd(II)) to complete the process, with an external oxidant like air regenerating the active catalytic species. acs.org
Surface-Mediated Reactions: In nanocatalysis and supported catalysis, the reaction occurs on the surface of the catalyst. The high surface area of nanoparticles provides a high concentration of active sites, accelerating the reaction. thieme-connect.comfrontiersin.org The support material (e.g., silica, alumina) can also play a role by providing acidic or basic sites that assist in intermediate formation and transformation. jst.go.jp
Regioselective Functionalization Strategies at the Imidazo[1,2-a]pyrimidine Core
The reactivity of the imidazo[1,2-a]pyrimidine nucleus is not uniform, allowing for regioselective modifications at specific positions. The electron-rich nature of the imidazole ring and the distinct electronic properties of the pyrimidine ring dictate the sites of electrophilic and nucleophilic attack, as well as metal-catalyzed functionalization.
The functionalization of the C2 and C3 positions of the imidazo[1,2-a]pyrimidine core is fundamental to the diversification of this scaffold. The strategies for substitution at these two positions are typically distinct.
The substituent at the C2 position is commonly introduced during the initial synthesis of the heterocyclic core. The most prevalent method is the Chichibabin-type condensation reaction between a 2-aminopyrimidine and an α-haloketone. mdpi.com In this reaction, the nature of the α-haloketone directly determines the group at the C2 position of the resulting imidazo[1,2-a]pyrimidine. For instance, reacting 2-aminopyrimidine with 2-bromoacetophenone yields a 2-phenylimidazo[1,2-a]pyrimidine. nih.gov
In contrast, the C3 position is highly susceptible to direct post-cyclization functionalization due to its high electron density. This position readily undergoes electrophilic substitution. A variety of C-H functionalization reactions have been developed, including:
Nitrosation: Direct nitrosation at the C3 position can be achieved using reagents like sodium nitrite, leading to the formation of a 3-nitroso derivative. nih.gov This nitroso group can be further reduced to a 3-amino group, providing a key intermediate for the synthesis of Schiff bases and other derivatives. nih.gov
Halogenation: Electrophilic halogenating agents can introduce bromine or iodine at the C3 position. These halogenated intermediates are exceptionally useful for subsequent cross-coupling reactions.
Acylation: The acetyl group in this compound is itself a result of C3-functionalization, typically introduced via Friedel-Crafts acylation or related reactions.
The table below summarizes common regioselective functionalization strategies for the C2 and C3 positions.
| Position | Reaction Type | Reagents & Conditions | Resulting Group | Reference |
| C2 | Cyclocondensation | 2-Aminopyrimidine, α-haloketone (e.g., 2-bromoacetophenone) | Aryl, Alkyl, etc. (from ketone) | mdpi.comnih.gov |
| C3 | Nitrosation | Sodium Nitrite (NaNO₂) | Nitroso (-NO) | nih.gov |
| C3 | Iodination | N-Iodosuccinimide (NIS) | Iodo (-I) | researchgate.net |
| C3 | Acylation | Acetyl Chloride / AlCl₃ | Acetyl (-COCH₃) | N/A |
Functionalization of the pyrimidine portion of the fused ring system (positions C5, C6, and C7) is more challenging than at the C3 position and often requires harsher conditions or pre-functionalized starting materials. Palladium-catalyzed cross-coupling reactions are among the most powerful tools for this purpose.
A common strategy involves using a 2-aminopyrimidine that already bears a substituent, such as a halogen atom, at the desired position. For example, starting with a 2-amino-5-halogenopyrimidine allows for the synthesis of an imidazo[1,2-a]pyrimidine with a halogen at the C6 position. This halogen can then be used as a handle for Suzuki-Miyaura cross-coupling reactions to introduce a wide variety of aryl or heteroaryl groups. researchgate.netacs.org While much of the literature focuses on the analogous imidazo[1,2-a]pyridine system, these methods are adaptable to the pyrimidine core. researchgate.neteurekaselect.com
Directed C-H metalation offers another route. By using sterically hindered bases like TMP-zinc or TMP-magnesium reagents (TMP = 2,2,6,6-tetramethylpiperidyl), specific protons on the pyrimidine ring can be abstracted, followed by quenching with an electrophile. nih.govnih.gov Studies on the related imidazo[1,2-a]pyrazine scaffold have shown that regioselective metalation at the C5 and C6 positions is feasible, suggesting similar pathways for the imidazo[1,2-a]pyrimidine system. nih.gov
| Position | Reaction Type | Reagents & Conditions | Resulting Group | Reference |
| C6 | Suzuki-Miyaura Coupling | Arylboronic acid, Pd catalyst (e.g., Pd(PPh₃)₄), base | Aryl group | researchgate.netacs.org |
| C5/C6 | Directed Metalation | TMPZnCl·LiCl, then electrophile (e.g., I₂) | Various functional groups | nih.gov |
Synthesis of Hybrid Molecules and Conjugates Incorporating the this compound Motif
The acetyl group of this compound is a reactive and versatile functional group, making it an ideal starting point for the synthesis of hybrid molecules and conjugates through well-established chemical transformations.
Chalcones, or 1,3-diaryl-2-propen-1-ones, are important synthetic intermediates and possess a wide range of biological activities. Imidazo[1,2-a]pyrimidine-chalcone conjugates are readily synthesized from this compound via the Claisen-Schmidt condensation. This reaction involves the base-catalyzed condensation of the ketone with a variety of aromatic or heteroaromatic aldehydes. nih.gov The reaction creates an α,β-unsaturated ketone system, which is a valuable Michael acceptor for further synthetic elaborations.
The general synthetic scheme involves stirring the starting ketone and an appropriate aldehyde in a solvent like ethanol with a base such as potassium hydroxide (B78521) or sodium hydroxide.
| Aldehyde Reactant | Base/Solvent | Resulting Chalcone (B49325) Structure | Reference |
| Benzaldehyde | KOH / Ethanol | 1-(Imidazo[1,2-a]pyrimidin-3-yl)-3-phenyl-2-propen-1-one | nih.gov |
| 4-Chlorobenzaldehyde | KOH / Ethanol | 3-(4-Chlorophenyl)-1-(imidazo[1,2-a]pyrimidin-3-yl)-2-propen-1-one | nih.gov |
| 4-Methoxybenzaldehyde | NaOH / Ethanol | 1-(Imidazo[1,2-a]pyrimidin-3-yl)-3-(4-methoxyphenyl)-2-propen-1-one | N/A |
The ketone functionality of this compound can be easily converted into a hydrazone moiety. Hydrazones are a class of compounds characterized by the C=N-N linkage and are significant in medicinal chemistry. The synthesis involves the condensation of the ketone with a hydrazine (B178648) or a substituted hydrazine, such as hydrazine hydrate (B1144303), phenylhydrazine, or various acylhydrazides. tsijournals.comnih.gov The reaction is typically carried out under reflux in a protic solvent like ethanol, often with a catalytic amount of acid. tsijournals.com
This derivatization replaces the carbonyl oxygen with a substituted imino-amino group, significantly altering the molecule's steric and electronic properties.
| Hydrazine Reactant | Solvent/Catalyst | Resulting Hydrazone Structure | Reference |
| Hydrazine hydrate (N₂H₄·H₂O) | Ethanol / Acetic acid | 1-(1-(Imidazo[1,2-a]pyrimidin-3-yl)ethylidene)hydrazine | tsijournals.com |
| Phenylhydrazine | Ethanol / Reflux | 1-(1-(Imidazo[1,2-a]pyrimidin-3-yl)ethylidene)-2-phenylhydrazine | researchgate.net |
| Isonicotinohydrazide | Ethanol / Reflux | N'-(1-(Imidazo[1,2-a]pyrimidin-3-yl)ethylidene)isonicotinohydrazide | researchgate.net |
The versatile chalcone and ketone precursors can be used to construct more complex heterocyclic hybrids, such as pyrazolines and multi-ring pyrimidine systems.
Pyrazoline Hybrids: Pyrazolines are five-membered nitrogen-containing heterocyclic rings. They can be synthesized from the imidazo[1,2-a]pyrimidine-chalcone conjugates described in section 3.2.1. The α,β-unsaturated ketone system of the chalcone undergoes a cyclocondensation reaction with hydrazine derivatives (e.g., hydrazine hydrate or phenylhydrazine) to yield the corresponding pyrazoline ring. derpharmachemica.comresearchgate.net This reaction typically proceeds in a solvent like ethanol or acetic acid under reflux. researchgate.net
Pyrimidine Hybrids: Hybrid molecules containing a second pyrimidine ring can be synthesized using modern cross-coupling techniques. Starting with a halogenated imidazo[1,2-a]pyrimidine (e.g., at the C3 or C6 position), a pyrimidine ring can be introduced via a Suzuki-Miyaura coupling reaction with a pyrimidineboronic acid derivative. researchgate.net This strategy allows for the direct connection of the two heterocyclic systems, creating novel molecular frameworks. nih.gov
| Hybrid Type | Precursor | Key Reagents | Resulting Hybrid Structure | Reference |
| Pyrazoline | Imidazo[1,2-a]pyrimidine-Chalcone | Phenylhydrazine, Acetic Acid | 5-Aryl-1-phenyl-3-(imidazo[1,2-a]pyrimidin-3-yl)-4,5-dihydro-1H-pyrazole | derpharmachemica.comtsijournals.com |
| Pyrimidine | 3-Iodo-imidazo[1,2-a]pyrimidine | Pyrimidine-5-boronic acid, Pd Catalyst | 3-(Pyrimidin-5-yl)imidazo[1,2-a]pyrimidine | researchgate.net |
Integration with Other Heterocyclic Systems (e.g., Thiazoles, Indoles, Pyrroles)
The fusion or linkage of the 1-imidazo[1,2-a]pyrimidine core with other heterocyclic systems like thiazoles, indoles, and pyrroles can lead to the development of novel compounds with unique three-dimensional structures and electronic properties. While direct coupling of the ethanone moiety is a subject of ongoing research, related imidazo-fused systems offer insights into potential synthetic strategies.
For instance, the synthesis of imidazo[2,1-b]thiazole (B1210989) derivatives is a well-established field. Methodologies used in the synthesis of these related fused systems, such as the reaction of α-haloketones with amino-heterocycles, could potentially be adapted for the derivatization of this compound. The ethanone functional group provides a reactive handle for condensation reactions or for conversion to an α-haloketone, which could then be reacted with aminothiazoles, aminoindoles, or aminopyrroles to generate more complex, integrated heterocyclic structures.
Furthermore, regioselective synthesis of related pyrrolo[1,2-a]imidazoles and imidazo[1,2-a]pyridines has been achieved through catalyst-free conditions, suggesting that similar strategies could be explored for the imidazo[1,2-a]pyrimidine system. The development of such integrated systems is of interest for creating novel molecular scaffolds for further chemical exploration.
Strategic Introduction of Diverse Pharmacophores
The introduction of various pharmacophoric groups onto the this compound framework is a primary strategy for modulating its chemical and physical properties. The following sections detail the incorporation of different classes of substituents.
The introduction of aryl and alkyl groups to the imidazo[1,2-a]pyrimidine core can significantly alter its steric and electronic properties. Research on the related imidazo[1,2-a]pyridine scaffold has shown that C3-alkylation can be achieved through three-component aza-Friedel–Crafts reactions. This methodology could potentially be applied to the this compound system.
Furthermore, the synthesis of various 2-aryl imidazo[1,2-a]pyridines has been extensively explored, with substituents on the aryl ring ranging from electron-donating methyl groups to halogen groups. These aryl groups can be introduced through methods like Suzuki-Miyaura cross-coupling reactions, often following halogenation of the core structure. The synthesis of 2-(3-methoxyphenyl)-7-methylimidazo[1,2-a]pyridine (B15335028) and 2-(4-bromophenyl)-7-methylimidazo[1,2-a]pyridine (B2923222) showcases the versatility of these synthetic approaches.
| Compound Name | Substituent Type | Synthetic Method Mentioned | Reference |
|---|---|---|---|
| C3-alkylated imidazo[1,2-a]pyridines | Alkyl | Three-component aza-Friedel–Crafts reaction | |
| 2-Aryl imidazo[1,2-a]pyridines | Aryl (with various substituents) | General synthesis | |
| 2-(3-Methoxyphenyl)-7-methylimidazo[1,2-a]pyridine | Aryl (methoxyphenyl), Alkyl (methyl) | General synthesis | |
| 2-(4-Bromophenyl)-7-methylimidazo[1,2-a]pyridine | Aryl (bromophenyl), Alkyl (methyl) | General synthesis |
Halogenation of the imidazo[1,2-a]pyrimidine core, particularly at the C3 position, is a crucial step for further derivatization. Studies on the closely related imidazo[1,2-a]pyridine system have demonstrated facile and regioselective C-H halogenation. Transition-metal-free methods using sodium chlorite (B76162) or sodium bromite (B1237846) as the halogen source have been developed to efficiently produce 3-chloro or 3-bromo-imidazo[1,2-a]pyridines.
These halogenated intermediates are highly valuable synthetic building blocks. The presence of a halogen atom, such as bromine or chlorine, at the C3 position significantly enhances the reactivity of the molecule, enabling subsequent cross-coupling reactions like the Suzuki-Miyaura reaction to introduce aryl groups. The synthesis of 3-bromo-2-methyl-1Н-imidazo[1,2-a]pyridinium bromide further illustrates the reactivity of the halogenated core. This increased reactivity opens up a vast chemical space for the synthesis of diverse derivatives.
| Halogenated Compound Type | Halogen | Synthetic Method | Impact on Reactivity | Reference |
|---|---|---|---|---|
| 3-Chloro-imidazo[1,2-a]pyridines | Chlorine | Transition-metal-free, sodium chlorite | Enables Suzuki-Miyaura reactions | |
| 3-Bromo-imidazo[1,2-a]pyridines | Bromine | Transition-metal-free, sodium bromite | Enables Suzuki-Miyaura reactions | |
| 3-Bromo-2-methyl-1Н-imidazo[1,2-a]pyridinium bromide | Bromine | Reaction with bromine | Serves as a reactive intermediate |
Furthermore, the direct coupling of a pyrimidine ring to the imidazo[1,2-a]pyridine core has been explored, leading to the development of 4-(imidazo[1,2-a]pyridin-3-yl)-pyrimidine derivatives. These compounds are of interest due to their potential applications in medicinal chemistry. The synthesis of these derivatives often involves multi-step reaction sequences, highlighting the versatility of the imidazo-fused heterocyclic system for incorporating complex nitrogen-containing moieties.
| Substituent Type | Example Compound Class | Synthetic Approach | Reference |
|---|---|---|---|
| Amino | 3-Amino-imidazo[1,2-a]pyridines | Three-component, one-pot cyclocondensation | |
| Pyrimidinyl | 4-(Imidazo[1,2-a]pyridin-3-yl)-pyrimidines | Multi-step synthesis |
The incorporation of oxygen-containing substituents like ethoxy and methoxy (B1213986) groups is a common strategy to modify the electronic properties and solubility of heterocyclic compounds. In the context of the imidazo[1,2-a]pyrimidine scaffold, these groups are often introduced as substituents on aryl rings that are then coupled to the core structure.
Structure Activity Relationship Sar Investigations of 1 Imidazo 1,2 a Pyrimidin 3 Yl Ethanone Derivatives
Correlation Between Structural Modifications and Biological Activity Profiles
Systematic structural modifications of the imidazo[1,2-a]pyrimidine (B1208166) core and the 3-ethanone side chain have revealed significant correlations with their biological activity profiles. Modifications often focus on the C2, C5, C6, and C7 positions of the imidazo[1,2-a]pyrimidine ring, as well as on the aryl group attached to the ethanone (B97240) moiety. These alterations can dramatically influence the compound's potency and spectrum of activity.
For instance, in the context of antimicrobial agents, the introduction of various substituents on the imidazo[1,2-a]pyrimidine ring has been shown to modulate their efficacy against both Gram-positive and Gram-negative bacteria. mdpi.com Similarly, in the development of kinase inhibitors for cancer therapy, modifications at the C2 and C8 positions of the related imidazo[1,2-a]pyridine (B132010) scaffold have been instrumental in achieving high potency and selectivity. semanticscholar.org
Research into Nek2 inhibitors has demonstrated that a series of imidazo[1,2-a]pyridine derivatives exhibit promising anti-proliferative activity. nih.govdocumentsdelivered.com The structural modifications in these studies often involve the exploration of different substituents on the core heterocyclic system to enhance their inhibitory effects. nih.govdocumentsdelivered.com Furthermore, studies on imidazo[1,2-a]pyrimidine derivatives as inhibitors of group 2 influenza A viruses have highlighted the importance of structural variations in achieving nanomolar activity. researchgate.net
The following table summarizes the general correlation between structural modifications and biological activities for imidazo[1,2-a]pyrimidine and related scaffolds:
| Modification Site | General Effect on Biological Activity | Example Target/Activity |
| C2-position | Introduction of aryl or substituted aryl groups can significantly enhance potency. | Antimicrobial, Anticancer mdpi.comresearchgate.net |
| C3-position | The ethanone moiety is often crucial for activity, with modifications influencing binding interactions. | Kinase Inhibition |
| C5, C6, C7-positions | Substituents at these positions can modulate solubility, metabolic stability, and selectivity. | Various |
| Aryl group of ethanone | Substitution patterns on this ring can fine-tune potency and selectivity. | Antimicrobial, Anti-inflammatory mdpi.comresearchgate.net |
Influence of Substituent Nature and Position on Compound Potency and Selectivity
The nature and position of substituents on the 1-imidazo[1,2-a]pyrimidin-3-yl-ethanone framework are critical determinants of a compound's potency and selectivity. The electronic and steric properties of these substituents play a pivotal role in the interaction with biological targets.
For antimicrobial imidazo[1,2-a]pyrimidine derivatives, the presence of a halogen, particularly a chloro or methyl group in the para position of a phenyl ring at the C2-position, has been found to augment activity. mdpi.com Conversely, derivatives with bromo or fluoro substituents in the same position exhibit more moderate activity. mdpi.com This suggests that both electronic and steric factors contribute to the antimicrobial potency.
In the realm of anticancer agents, studies on imidazo[1,2-a]pyridine derivatives as PI3Kα inhibitors revealed that the introduction of a pyridinesulfonamide group at the 8-position led to a substantial increase in potency. semanticscholar.org Further incorporation of a 4-fluoro or 2,4-difluoro group on this substituent enhanced the activity even more. semanticscholar.org This highlights the importance of specific substituent placements for optimizing interactions within the kinase active site.
The table below illustrates the influence of specific substituents on the potency of imidazo[1,2-a]pyrimidine and related derivatives against different targets:
| Target | Position | Substituent | Effect on Potency |
| Bacteria | C2-phenyl (para) | -Cl, -CH3 | Increased mdpi.com |
| Bacteria | C2-phenyl (para) | -Br, -F | Moderate mdpi.com |
| PI3Kα | 8-position | Pyridinesulfonamide | Increased semanticscholar.org |
| PI3Kα | 8-position (pyridine) | 4-fluoro, 2,4-difluoro | Further Increased semanticscholar.org |
| Nek2 | Various | Phenyl and substituted phenyl | Varied, with some showing high potency nih.govdocumentsdelivered.com |
Conformational Flexibility and Stereochemical Considerations in Activity
The three-dimensional structure and conformational flexibility of this compound derivatives can significantly impact their biological activity. The relative orientation of the ethanone side chain with respect to the fused heterocyclic ring system can influence how the molecule fits into a binding pocket.
While the core imidazo[1,2-a]pyrimidine ring system is relatively rigid, the bond connecting the ethanone group allows for some rotational freedom. nih.gov This flexibility can be constrained by the introduction of bulky substituents on either the ring system or the aryl group of the ethanone moiety. Such conformational restriction can be advantageous if it locks the molecule in a bioactive conformation, but detrimental if it favors an inactive one.
Stereochemistry also plays a crucial role, particularly when chiral centers are introduced into the molecule. For example, in the development of androgen receptor antagonists, the stereoisomerism of substituents on a cyclobutyl ring attached to an imidazo[1,2-a]pyrimidine-3-carboxamide (B13103559) was a key factor in its activity. nih.gov Although this example is not a direct this compound, it underscores the importance of stereochemical considerations in the broader class of imidazo[1,2-a]pyrimidine derivatives. The specific spatial arrangement of atoms can lead to differential binding affinities for their biological targets.
Mapping Pharmacophoric Features for Optimized Ligand Design
Pharmacophore mapping is a crucial tool for understanding the essential structural features required for the biological activity of this compound derivatives and for designing more potent and selective ligands. A pharmacophore model outlines the key hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic interactions necessary for binding to a specific biological target.
For imidazo[1,2-a]pyrimidine-based compounds, the fused heterocyclic core often serves as a key scaffold, with the nitrogen atoms in the ring system potentially acting as hydrogen bond acceptors. The carbonyl group of the 3-ethanone substituent is a prominent hydrogen bond acceptor, which can be critical for anchoring the ligand in the active site of an enzyme.
Molecular docking studies of imidazo[1,2-a]pyrimidine derivatives have helped to elucidate these interactions. For instance, in the context of antimicrobial agents, docking studies have shown how these molecules can fit into the active sites of microbial enzymes. mdpi.com Similarly, for kinase inhibitors, the imidazo[1,2-a]pyridine core can form key hydrogen bonds with the hinge region of the kinase, a common binding motif for this class of drugs. semanticscholar.org
The key pharmacophoric features for many biologically active imidazo[1,2-a]pyrimidine derivatives can be summarized as follows:
Aromatic/Heterocyclic Core: The imidazo[1,2-a]pyrimidine ring provides a rigid scaffold and can participate in aromatic stacking interactions.
Hydrogen Bond Acceptors: The nitrogen atoms of the pyrimidine (B1678525) and imidazole (B134444) rings, as well as the carbonyl oxygen of the ethanone group, are key hydrogen bond acceptors.
Hydrophobic Regions: Aryl substituents at various positions on the core ring system can interact with hydrophobic pockets in the target protein.
Substituent Positions: The specific placement of functional groups is critical for directing the interactions with the target and achieving selectivity.
By understanding these pharmacophoric features, medicinal chemists can rationally design new this compound derivatives with optimized potency and selectivity for a desired biological target. researchgate.net
Theoretical and Computational Chemistry Studies of 1 Imidazo 1,2 a Pyrimidin 3 Yl Ethanone and Its Derivatives
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity
Density Functional Theory (DFT) has become a fundamental method for investigating the electronic properties of imidazo[1,2-a]pyrimidine-based compounds. nih.govresearchgate.net This approach is used to determine optimized molecular geometries, electronic charge distribution, and sites of chemical reactivity. nih.gov DFT calculations help to establish a correlation between the molecular structure of these compounds and their potential biological activities, which are largely governed by electron density, orbital characteristics, and steric effects. nih.govnih.gov
Frontier Molecular Orbital (FMO) theory is essential for understanding the chemical reactivity and kinetic stability of molecules. nih.govnih.gov The two key orbitals in this analysis are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to a molecule's ability to donate electrons (nucleophilicity), while the LUMO energy indicates its capacity to accept electrons (electrophilicity). nih.govscirp.org
The energy gap (ΔE) between the HOMO and LUMO is a critical parameter for assessing molecular stability. nih.govresearchgate.net A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, whereas a small gap indicates a molecule is more reactive. nih.govresearchgate.net For imidazo[1,2-a]pyrimidine (B1208166) derivatives, DFT calculations are used to determine these orbital energies, providing insights into their electronic and optical properties. nih.govnih.govnih.gov
| Parameter | Symbol | Energy (eV) |
|---|---|---|
| Highest Occupied Molecular Orbital | EHOMO | -6.123 |
| Lowest Unoccupied Molecular Orbital | ELUMO | -3.226 |
| Energy Gap | ΔE | 2.897 |
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution around a molecule and identifying reactive sites. nih.gov The MEP surface illustrates the electrostatic potential, which helps in predicting sites for electrophilic and nucleophilic attacks, as well as hydrogen bonding interactions. nih.govscirp.org
On an MEP map, different colors represent varying electrostatic potentials. Typically, red regions indicate negative potential (electron-rich areas) and are prone to electrophilic attack, while blue regions signify positive potential (electron-poor areas) and are susceptible to nucleophilic attack. Green areas represent neutral potential. For imidazo[1,2-a]pyrimidine derivatives, MEP analysis reveals that nitrogen and oxygen atoms are often the most electron-rich centers, acting as nucleophilic sites. nih.govscirp.org
Global reactivity descriptors, such as chemical hardness (η) and softness (σ), are derived from HOMO and LUMO energies and provide further information about a molecule's reactivity. nih.gov Chemical hardness is a measure of a molecule's resistance to change in its electron distribution. A "hard" molecule has a large HOMO-LUMO gap, while a "soft" molecule has a small gap. researchgate.net
Conversely, chemical softness is the reciprocal of hardness and indicates a molecule's polarizability. High softness and low hardness values are characteristic of highly reactive molecules. nih.gov These descriptors are crucial for comparing the reactivity of different derivatives within the imidazo[1,2-a]pyrimidine family. nih.gov For example, studies on related Schiff base derivatives have shown that compounds with lower hardness and higher softness exhibit greater biological activity. nih.gov
| Descriptor | Symbol | Value (eV) |
|---|---|---|
| Chemical Hardness | η | 1.448 |
| Chemical Softness | σ | 0.690 |
| Electronegativity | χ | 4.674 |
| Electrophilicity Index | ω | 7.551 |
Conformational Analysis and Stability Studies
The three-dimensional structure of a molecule is critical to its function. Conformational analysis investigates the different spatial arrangements (conformers) of a molecule that arise from the rotation around single bonds. scirp.org For molecules like 1-imidazo[1,2-a]pyrimidin-3-yl-ethanone, which has rotatable bonds in its ethanone (B97240) side chain, multiple conformers can exist.
Computational methods are used to identify the most stable conformers by calculating their relative energies. This analysis is important because the biological activity of a compound often depends on its ability to adopt a specific conformation that allows it to bind effectively to a biological target. scirp.org Understanding the conformational landscape provides insights into the structural flexibility and stability of these compounds. scirp.org
Molecular Docking Simulations for Target Binding Prediction
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein). nih.gov This method is widely used in drug discovery to screen potential drug candidates and to understand their mechanism of action at a molecular level. nih.gov
For imidazo[1,2-a]pyrimidine derivatives, docking simulations have been performed against various biological targets, including enzymes and receptors implicated in diseases like cancer and microbial infections. nih.govresearchgate.net These simulations calculate a binding affinity or score, which estimates the strength of the protein-ligand interaction. researchgate.net Compounds with lower binding energy scores are predicted to be more potent inhibitors. researchgate.netresearchgate.net
Following a docking simulation, a detailed analysis of the protein-ligand interactions is essential to understand the basis of the predicted binding affinity. This involves identifying specific intermolecular forces, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, between the ligand and the amino acid residues in the protein's active site.
For imidazo[1,2-a]pyrimidine derivatives, these analyses have revealed that the nitrogen atoms in the fused ring system frequently participate in crucial hydrogen bonding with protein targets. nih.gov The phenyl groups and other substituents can form hydrophobic and van der Waals interactions, further stabilizing the complex. Understanding these specific interactions is key to designing more potent and selective derivatives. nih.gov
Prediction of Binding Affinities and Modes
Molecular docking is a primary computational technique used to predict how a molecule (ligand) binds to a specific target protein. This method calculates the binding affinity, often expressed in kcal/mol, and visualizes the interaction mode, highlighting key contacts like hydrogen bonds and hydrophobic interactions.
For derivatives of the imidazo[1,2-a]pyrimidine scaffold, docking studies have been instrumental in identifying potential biological targets and ranking compounds based on their predicted binding strength. For instance, in studies investigating antiviral applications, novel imidazo[1,2-a]pyrimidine Schiff base derivatives were docked against proteins crucial for SARS-CoV-2 cell entry. The results showed significant binding affinities, with one top-scoring compound exhibiting a binding affinity of -9.1 kcal/mol for the human ACE2 protein and -7.3 kcal/mol for the spike protein. nih.govresearchgate.net These values are comparable to or better than known inhibitors, suggesting a strong potential for these derivatives to act as viral entry inhibitors. nih.gov
Similarly, in the context of antimicrobial research, docking simulations were performed on imidazo[1,2-a]pyrimidine derivatives against various microbial targets. These studies revealed that the most active compounds have favorable binding modes within the active sites of these microbial proteins, corroborating the experimental antimicrobial activity. nih.govsemanticscholar.org Another study focusing on imidazo[1,2-a]pyridine (B132010) derivatives as anti-tubercular agents identified compounds with high docking scores (e.g., 9.82 Kcal/mol) against a homology-modeled F1F0 ATP synthase of Mycobacterium tuberculosis. researchgate.net Molecular dynamics simulations further confirmed the stability of these ligand-protein interactions over time. nih.gov
| Derivative Class | Target Protein | Predicted Binding Affinity (kcal/mol) | Reference |
|---|---|---|---|
| Imidazo[1,2-a]pyrimidine Schiff Base | Human ACE2 | -9.1 | nih.gov |
| Imidazo[1,2-a]pyrimidine Schiff Base | SARS-CoV-2 Spike Protein | -7.3 | nih.gov |
| Imidazo[1,2-a]pyridine Derivative | M. tuberculosis ATP Synthase | -9.82 | researchgate.net |
| Imidazo[1,2-a]pyridine Derivative | Various Mtb Hub-Targets | Not specified | nih.gov |
In Silico Mode-of-Action Analysis
Beyond predicting binding affinity, computational studies help elucidate the potential mechanism of action (MoA) of a compound. By identifying the most likely biological targets, these analyses can guide further experimental validation.
For imidazo[1,2-a]pyridine derivatives, the MoA has been linked to the inhibition of Rab geranylgeranyl transferase, which disrupts an important cellular process called prenylation. In the context of cancer, derivatives of 4-(imidazo[1,2-a]pyridin-3-yl)-pyrimidine are investigated as inhibitors of the c-KIT receptor tyrosine kinase. nih.govresearchgate.net Mutations in c-KIT are drivers in several cancers, and these compounds show potent inhibition, representing a promising therapeutic strategy. nih.govresearchgate.net
Network pharmacology is another powerful in silico tool used to predict the MoA. For imidazo[1,2-a]pyridine derivatives designed as anti-tubercular agents, this approach identified 24 potential targets within Mycobacterium tuberculosis. nih.gov Further analysis pinpointed 10 critical "hub-targets" significantly involved in pathways essential for the bacterium's survival, such as NF-kappa B signaling and HIF-1 signaling. nih.gov This suggests that the compounds may exert their effect by modulating multiple targets, a desirable feature for combating complex diseases and drug resistance. nih.gov
Quantum Chemical Calculations for Spectroscopic Data Prediction (e.g., NMR, IR)
Quantum chemical methods, particularly Density Functional Theory (DFT), are employed to predict the structural, electronic, and spectroscopic properties of molecules with high accuracy. nih.govacs.org These calculations can determine optimized molecular geometries and predict spectroscopic data like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. acs.orgresearchgate.net
For novel imidazo[1,2-a]pyrimidine-Schiff base derivatives, DFT calculations using the B3LYP method with various basis sets (e.g., 6–31 G(d,p), 6-311++G(d,p)) have been performed. nih.govacs.orgsemanticscholar.org The theoretically calculated IR and NMR (¹H and ¹³C) spectra show strong agreement with experimental data, which serves to validate the synthesized molecular structures. acs.orgsemanticscholar.org For example, the calculated chemical shift for the imine group (N=CH) carbon in one derivative was 151.15 ppm, closely matching the experimental value of 155.89 ppm. acs.orgsemanticscholar.org Similarly, the computed vibrational frequencies in the IR spectrum correspond well with the experimental bands for key functional groups. researchgate.net This strong correlation between theoretical and experimental data provides confidence in the structural assignments of newly synthesized compounds. acs.org
| Carbon Atom/Group | Experimental Shift (ppm) | Theoretical Shift (ppm) | Reference |
|---|---|---|---|
| Imine (N=CH) | 155.89 | 151.15 | acs.orgsemanticscholar.org |
| Pyrimidine (B1678525) Ring Carbon 1 | 150.18 | 153.52 | acs.orgsemanticscholar.org |
| Pyrimidine Ring Carbon 2 | 131.09 | 136.01 | acs.orgsemanticscholar.org |
| Pyrimidine Ring Carbon 3 | 108.88 | 113.28 | acs.orgsemanticscholar.org |
Computational Prediction of ADME-Tox Properties (Excluding Specific Toxicity Profiles)
The evaluation of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical step in drug discovery, as it helps identify candidates with favorable pharmacokinetic profiles. nih.govresearchgate.net In silico tools like SwissADME and pkCSM are widely used to predict these properties computationally, saving significant time and resources. nih.gov
Studies on various imidazo[1,2-a]pyrimidine and imidazo[1,2-a]pyridine derivatives consistently show promising drug-like characteristics based on these predictions. nih.govnih.gov Key parameters evaluated include physicochemical properties that influence absorption and distribution, such as molecular weight, lipophilicity (LogP), topological polar surface area (TPSA), and the number of hydrogen bond donors and acceptors. nih.gov Many derivatives fall within the acceptable ranges defined by guidelines like Lipinski's Rule of Five, suggesting good potential for oral bioavailability. phcogj.com
For example, ADME predictions for antimicrobial imidazo[1,2-a]pyrimidine derivatives indicated promising pharmacokinetic safety profiles. nih.govsemanticscholar.org Similarly, for antiviral derivatives, in silico ADMET predictions revealed favorable drug-like characteristics. nih.gov These computational assessments are crucial for prioritizing which compounds should be advanced to more rigorous and costly experimental testing. phcogj.com The ultimate goal of computational ADMET prediction is to identify compounds that are likely to fail in later stages of development before they are even synthesized. researchgate.net
| Compound Class | Property | Predicted Value/Compliance | Significance | Reference |
|---|---|---|---|---|
| Imidazo[1,2-a]pyrimidine Derivatives | Drug-Likeness | Promising | Adherence to rules like Lipinski's Ro5 | nih.govnih.gov |
| Imidazo[1,2-a]pyridine Derivatives | Oral Bioavailability | Promising | Indicates potential for oral administration | nih.gov |
| Imidazo[1,2-a]pyrimidine Derivatives | Pharmacokinetics | Favorable safety profiles | Suggests low risk of pharmacokinetic issues | nih.govsemanticscholar.org |
| Imidazo[1,2-a]pyridine Derivatives | hERG Inhibition | Acceptable to excellent | Low risk of a specific cardiac side effect | nih.gov |
Preclinical Biological Activity Research and Mechanistic Studies of 1 Imidazo 1,2 a Pyrimidin 3 Yl Ethanone Analogues
Enzyme and Receptor Target Identification and Mechanistic Elucidation
Research into analogues of 1-imidazo[1,2-a]pyrimidin-3-yl-ethanone has unveiled a broad spectrum of biological activities, targeting various enzymes and receptors critical in physiological and pathological processes. These studies have been instrumental in identifying the molecular targets of this chemical scaffold and elucidating the mechanisms through which these interactions occur.
Kinase Inhibition Research
The imidazo[1,2-a]pyrimidine (B1208166) scaffold and its bioisosteres, such as imidazo[1,2-a]pyridines, have been extensively investigated as inhibitors of a wide range of protein kinases, many of which are implicated in cancer and inflammatory diseases.
c-Met: The imidazo[1,2-a]pyridine (B132010) scaffold has yielded potent and selective inhibitors of the c-Met receptor tyrosine kinase, a key target in cancer therapy. nih.govnih.gov Through bioisosteric replacement and structure-activity relationship (SAR) studies, compound 22e was identified with an IC50 value of 3.9 nM against c-Met kinase. nih.gov This compound effectively inhibited c-Met phosphorylation and downstream signaling pathways in cancer cells. nih.gov Molecular docking studies revealed that the imidazo[1,2-a]pyridine core forms a crucial π–π stacking interaction with Tyr-1230 in the activation loop of c-Met, while the N-1 nitrogen forms a hydrogen bond with Asp-1222. nih.gov Another series, featuring a 3-((1H-pyrrolo[3,2-c]pyridin-1-yl)sulfonyl)imidazo[1,2-a]pyridine scaffold, produced compound 31 , which inhibited c-Met with an IC50 of 12.8 nmol/L and demonstrated high selectivity over 16 other tyrosine kinases. nih.gov
Cyclin-Dependent Kinases (CDK): Imidazo[1,2-a]pyridine derivatives have been noted for their anti-cancer properties, which include the inhibition of cyclin-dependent kinases. researchgate.net Some imidazo[1,2-b]pyridazine (B131497) analogues developed as DYRK1A inhibitors were also found to inhibit CDK2. dundee.ac.uk
FMS-like Tyrosine Kinase 3 (FLT3): While direct studies on imidazo[1,2-a]pyrimidine analogues were not prominent, the closely related imidazo[1,2-b]pyridazine core has been successfully used to develop potent FLT3 inhibitors. nih.gov A compound designated 34f from this series showed nanomolar inhibitory activity against both FLT3-ITD (IC50 = 4 nM) and the resistant mutant FLT3-D835Y (IC50 = 1 nM). nih.gov These inhibitors were found to suppress downstream signaling pathways effectively. nih.gov
Dual-specificity Tyrosine Phosphorylation-Regulated Kinase 1A/B (DYRK1A/B): The imidazo[1,2-b]pyridazine scaffold has been optimized to create potent and selective inhibitors of DYRK1A. dundee.ac.ukbohrium.comnih.govcardiff.ac.uk Starting from a fragment screen, structure-based design led to compound 17 , a potent cellular inhibitor of DYRK1A with broad kinome selectivity. dundee.ac.ukbohrium.comnih.gov Further refinement to improve selectivity against the related CLK kinases resulted in compound 29 . bohrium.comnih.gov
p38 alpha Mitogen-Activated Protein Kinase (MAPK): Imidazo[1,2-b]pyridazine derivatives have been investigated as inhibitors of p38 MAP kinase. The addition of a pyridine (B92270) N-oxide group to this scaffold resulted in compounds with potent inhibitory activity against both the p38 MAP kinase enzyme and LPS-induced TNF-α production in human cells.
Casein Kinase 1 (CK1) delta: Analogues with an imidazo[1,2-a]pyrazine (B1224502) core have been identified as antileishmanial agents that target the parasite's Casein Kinase 1 (L-CK1.2). nih.gov While not targeting the human ortholog directly in this context, it demonstrates the scaffold's potential for CK1 inhibition. Other heterocyclic scaffolds have been more extensively explored for human CK1δ inhibition. muni.czmdpi.comresearchgate.net
Janus Kinase 2 (JAK2): In selectivity profiling, some 4-(imidazo[1,2-a]pyridin-3-yl)-pyrimidine derivatives developed as c-KIT inhibitors were tested against a panel of kinases including JAK and were found to be selective. nih.gov More specifically, a series of imidazopyrrolopyridine derivatives were designed as selective JAK2 inhibitors, with compound 6k showing an IC50 of 10 nM for JAK2 and exhibiting over 19-fold selectivity against JAK1 and over 30-fold against JAK3 and TYK2.
Epidermal Growth Factor Receptor (EGFR): Several research groups have developed EGFR inhibitors based on imidazo-fused heterocycles. A series of imidazo[1,2-a]quinoxaline-based compounds yielded potent EGFR inhibitors, with compound 7j showing an IC50 of 193.18 nM, comparable to the drug erlotinib. mdpi.com Another study on imidazo[1,2-a]pyridine-isoquinoline hybrids also produced compounds with promising EGFR inhibitory activity. researchgate.net
Cyclooxygenase-2 (COX-2): Imidazo[1,2-a]pyrimidine derivatives with two adjacent aryl groups have been synthesized and shown to possess anti-inflammatory activities with some selectivity for COX-2. Further studies on benzo dundee.ac.ukresearchgate.netimidazo[1,2-a]pyrimidine derivatives, incorporating a methylsulfonyl pharmacophore, led to compounds with high potency and selectivity for COX-2 inhibition. nih.gov Docking studies confirmed that the methylsulfonyl group fits into the secondary hydrophobic pocket of the COX-2 active site, which is responsible for selectivity over COX-1. nih.gov
| Compound/Series | Target Kinase | Inhibitory Concentration (IC50) | Reference |
|---|---|---|---|
| Compound 22e (Imidazo[1,2-a]pyridine) | c-Met | 3.9 nM | nih.gov |
| Compound 31 (Imidazo[1,2-a]pyridine) | c-Met | 12.8 nM | nih.gov |
| Compound 34f (Imidazo[1,2-b]pyridazine) | FLT3-ITD | 4 nM | nih.gov |
| Compound 34f (Imidazo[1,2-b]pyridazine) | FLT3-D835Y | 1 nM | nih.gov |
| Compound 6k (Imidazopyrrolopyridine) | JAK2 | 10 nM | |
| Compound 7j (Imidazo[1,2-a]quinoxaline) | EGFR | 193.18 nM | mdpi.com |
Phospholipase A2 (PLA2) Inhibition Mechanisms
A novel series of potent and orally bioavailable inhibitors of lipoprotein-associated phospholipase A2 (Lp-PLA2) has been developed based on the imidazo[1,2-a]pyrimidine scaffold. nih.govresearchgate.net The discovery was guided by a conformational restriction strategy. nih.govresearchgate.net
Structure-activity relationship (SAR) analysis led to the identification of several compounds with high in vitro potency. researchgate.net The mechanism of binding was elucidated through co-crystallization studies. It was found that the pyrimidine (B1678525) moiety of the imidazo[1,2-a]pyrimidine ring engages in hydrophobic interactions with residues H351 and L153 of the enzyme. nih.gov The R1 substituent on the pyrimidine ring was shown to form an edge-to-face π–π stacking interaction with W298. nih.gov Additionally, benzene (B151609) rings attached to the core scaffold participate in numerous hydrophobic interactions with residues such as F110, G154, Y160, and F357. nih.gov Certain compounds, like 7c and 14b , not only showed high potency but also demonstrated good metabolic stability and significant inhibitory efficacy in rats after oral dosing. researchgate.net
Tubulin Polymerization Inhibition Research
Analogues of imidazo[1,2-a]pyrimidine, particularly those with related fused imidazo-heterocyclic scaffolds, have been identified as potent inhibitors of tubulin polymerization, a key mechanism for inducing mitotic arrest in cancer cells. These compounds typically act by binding to the colchicine-binding site on β-tubulin.
For instance, imidazo[1,2-a]quinoxaline (B3349733) derivatives have been explored as tubulin polymerization destabilizers. researchgate.net Computational analysis identified a lead compound, 1A2 , which was confirmed in vitro to inhibit tubulin polymerization in a manner similar to colchicine. researchgate.net The pharmacophore for optimal activity at this site was determined to require at least one hydrogen bond acceptor, a planar group, and two hydrophobic centers. researchgate.net Similarly, imidazo[1,2-a]pyridine and imidazo[1,2-a]pyrazine scaffolds have been utilized to create tubulin inhibitors. The positioning of nitrogen atoms in the core structure and the presence of a 3,4,5-trimethoxyphenyl ring were found to be crucial for biological efficacy.
Benzodiazepine (B76468) Receptor Agonism/Antagonism Studies
Imidazo[1,2-a]pyrimidines have been investigated as ligands for the benzodiazepine (BZ) binding site on the GABAA receptor. These studies have led to the development of high-affinity agonists that exhibit functional selectivity for the GABAA α2 and α3 subtypes over the α1 subtype. This selectivity is desirable for achieving anxiolytic effects with minimal sedation, as the α1 subtype is primarily associated with sedation.
Specifically, the 7-trifluoromethylimidazopyrimidine 14g and the 7-propan-2-olimidazopyrimidine 14k were identified as orally bioavailable agonists with anxiolytic properties in animal models, showing minimal sedation even at full BZ binding site occupancy.
Cellular Pathway Investigations and Functional Assays
Beyond direct enzyme and receptor interactions, research has focused on the downstream consequences of target engagement by imidazo[1,2-a]pyrimidine analogues, particularly on critical cellular signaling pathways that regulate cell proliferation, survival, and apoptosis.
Impact on Ras/Raf/MAPK and PI3K/Akt Signaling Pathways
PI3K/Akt Signaling Pathway: The PI3K/Akt/mTOR signaling pathway is a frequent target for imidazo[1,2-a]pyrimidine and imidazo[1,2-a]pyridine analogues. nih.gov Several series of these compounds have been developed as potent PI3Kα inhibitors or dual PI3K/mTOR inhibitors. nih.gov One imidazo[1,2-a]pyridine derivative, with a bioisosteric 1,2,4-oxadiazole (B8745197) substituent, exhibited potent PI3Kα inhibition with an IC50 of 2 nM. This inhibition of the PI3K signaling pathway was associated with increased apoptosis in breast cancer cells. Another novel imidazo[1,2-a]pyridine, compound 6 , was shown to reduce the levels of phosphorylated Akt (p-Akt) and phosphorylated mTOR (p-mTOR), confirming its inhibitory effect on this pathway. nih.gov This action led to G2/M cell cycle arrest and apoptosis in melanoma and cervical cancer cells. nih.gov
Ras/Raf/MAPK Signaling Pathway: The impact of this class of compounds on the Ras/Raf/MAPK pathway is often studied in the context of inhibiting upstream receptor tyrosine kinases. For example, the imidazo[1,2-a]pyridine-based c-Met inhibitor, compound 31 , was shown to dose-dependently inhibit the phosphorylation of key downstream signaling components, including ERK, which is a central kinase in the MAPK pathway. nih.gov This demonstrates that by targeting an upstream activator like c-Met, these compounds can effectively shut down mitogenic signaling through the MAPK cascade.
Cell Cycle Modulation Research
Analogues of this compound have been the subject of preclinical research to investigate their effects on cell cycle regulation in cancer cell lines. These studies have revealed that certain derivatives can induce cell cycle arrest, a critical mechanism for controlling cancer cell proliferation.
One study investigating a series of 6-(imidazo[1,2-a]pyridin-6-yl)quinazoline derivatives identified a potent compound, designated as 13k. nih.gov Treatment of HCC827 lung cancer cells with compound 13k resulted in a significant accumulation of cells in the G2/M phase of the cell cycle. nih.gov Specifically, after a 48-hour treatment, the percentage of cells in the G2/M phase increased to 52.21%, compared to 20.84% in the control group. nih.gov This G2/M phase block was associated with a dose-dependent decrease in the protein levels of key cell cycle regulators, including cyclin B1, c-Myc, and CDK1. nih.gov
Similarly, another investigation into novel imidazo[1,2-a]pyridine derivatives demonstrated that a specific compound, referred to as compound 6, induced G2/M cell cycle arrest in melanoma (A375 and WM115) and cervical cancer (HeLa) cell lines. nih.gov This effect was accompanied by an increase in the levels of the cell cycle inhibitors p53 and p21. nih.gov These findings suggest that these analogues can disrupt the normal progression of the cell cycle, leading to a halt in cell division.
The table below summarizes the key findings related to the cell cycle modulation effects of these analogues.
| Compound | Cell Line(s) | Effect on Cell Cycle | Associated Molecular Changes |
| 13k | HCC827 (Lung Cancer) | G2/M phase arrest | Decreased protein levels of cyclin B1, c-Myc, and CDK1 |
| Compound 6 | A375, WM115 (Melanoma), HeLa (Cervical Cancer) | G2/M phase arrest | Increased protein levels of p53 and p21 |
Apoptosis Induction Mechanisms in Cell Lines
A significant focus of preclinical research on this compound analogues has been their ability to induce apoptosis, or programmed cell death, in cancer cells. These studies have elucidated several underlying molecular mechanisms.
One prominent mechanism involves the intrinsic, or mitochondrial, pathway of apoptosis. Research on a novel imidazo[1,2-a]pyridine compound, La23, in HeLa cells showed that it suppressed cell growth by inducing apoptosis. researchgate.net This was evidenced by a reduction in the mitochondrial membrane potential and an increased expression of key apoptotic proteins, including p53, Bax, cleaved caspase-3, and cytochrome c. researchgate.net Similarly, another study found that certain imidazo[1,2-a]pyridine derivatives induced apoptosis in non-small cell lung cancer cells through the activation of NADPH oxidase-mediated oxidative stress. nih.gov This led to an impairment of the mitochondrial membrane potential, an increase in the expression of pro-apoptotic proteins BAX and BAK1, and a decrease in the anti-apoptotic protein Bcl-2. nih.gov
Furthermore, the inhibition of critical survival signaling pathways, such as the PI3K/AKT/mTOR pathway, has been linked to the apoptotic effects of these compounds. For instance, compound 6 was shown to reduce the levels of phospho-protein kinase B (p-AKT) and p-mechanistic target of rapamycin (B549165) (p-mTOR), while increasing the levels of the apoptosis-associated protein BAX and active caspase-9 in melanoma and cervical cancer cells. nih.gov The pro-apoptotic effects of compound 6 were found to be partially mediated by p53. nih.gov Another study on 6-(imidazo[1,2-a]pyridin-6-yl)quinazoline derivatives also demonstrated that the potent compound 13k induced apoptosis in HCC827 cells through the inhibition of PI3Kα. nih.gov
The following table details the mechanisms of apoptosis induction by various analogues.
| Compound/Derivative | Cell Line(s) | Mechanism of Apoptosis Induction | Key Molecular Events |
| La23 | HeLa (Cervical Cancer) | p53/Bax mitochondrial apoptotic pathway | Reduced mitochondrial membrane potential; Increased expression of p53, Bax, cleaved caspase-3, and cytochrome c |
| IMPA analogues (IMPA-2, 5, 6, 8, 12) | A549 (Lung Cancer) | NADPH oxidase-mediated oxidative stress | Increased ROS generation; Impaired mitochondrial membrane potential; Increased BAX and BAK1 expression; Decreased Bcl-2 expression |
| Compound 6 | A375, WM115 (Melanoma), HeLa (Cervical Cancer) | Intrinsic apoptosis pathway, partially p53-mediated | Reduced p-AKT and p-mTOR levels; Increased BAX and active caspase-9 levels |
| 13k | HCC827 (Lung Cancer) | Inhibition of PI3Kα | Induction of apoptosis |
Investigation of Cell Proliferation Inhibition in Preclinical Cancer Models
The anti-proliferative activity of this compound analogues has been extensively evaluated in various preclinical cancer models, demonstrating their potential to inhibit the growth of a wide range of cancer cell lines.
A study on novel imidazo[1,2-a]pyridine derivatives (compounds 5-7) showed their ability to inhibit the proliferation of A375 and WM115 melanoma cells, as well as HeLa cervical cancer cells, with half-maximal inhibitory concentrations (IC50) ranging from 9.7 to 44.6 µM after a 48-hour treatment. nih.gov Among these, compound 6 was the most potent. nih.gov
In another research, a series of 6-(imidazo[1,2-a]pyridin-6-yl)quinazoline derivatives were synthesized and tested against various tumor cell lines. nih.gov The most potent compound, 13k, exhibited submicromolar inhibitory activity, with IC50 values ranging from 0.09 µM to 0.43 µM. nih.gov This potent anti-proliferative effect was linked to the inhibition of PI3Kα, with an IC50 value of 1.94 nM. nih.gov
Furthermore, a novel imidazo[1,2-a]pyridine compound, La23, demonstrated a high potential for suppressing the viability of HeLa cells with an IC50 of 15.32 µM. researchgate.net Research on a library of 49 imidazo[1,2-a]pyridine analogues identified compound 5b as having the best anticancer potential across breast (MCF-7, MDA-MB-231), pancreatic (MiaPaca-2), lung (A549), prostate (PC-3), and colon (HCT-116) cancer cell lines, with IC50 values ranging from 3.5 to 61.1 µM, and no toxicity in normal cells. umn.edu
The table below provides a summary of the anti-proliferative activities of these analogues in different cancer cell lines.
| Compound/Derivative | Cancer Cell Line(s) | IC50 Value(s) |
| Compounds 5-7 | A375, WM115 (Melanoma), HeLa (Cervical Cancer) | 9.7 - 44.6 µM |
| 13k | Various tumor cell lines | 0.09 - 0.43 µM |
| La23 | HeLa (Cervical Cancer) | 15.32 µM |
| 5b | MCF-7, MDA-MB-231 (Breast), MiaPaca-2 (Pancreatic), A549 (Lung), PC-3 (Prostate), HCT-116 (Colon) | 3.5 - 61.1 µM |
Mechanistic Research in Specific Pathological Models (Preclinical)
Antimicrobial Activity Research (e.g., Antibacterial, Antifungal, Antimycobacterial)
Analogues of this compound have been investigated for their antimicrobial properties, with studies demonstrating activity against a range of bacteria and fungi.
In one study, new imidazo[1,2-a]pyridine and imidazo[2,1-b] nih.govnih.govbenzothiazole derivatives were synthesized and evaluated for their antimicrobial activities against various Gram-positive and Gram-negative bacteria, as well as fungi. nih.gov Several compounds (6c, 7a, 10b, 11a, 12b, 14a, 14b, 15a, and 15b) exhibited strong inhibition of the tested bacterial and fungal strains. nih.gov Preliminary structure-activity relationship analysis indicated that the presence of bromo-fluoro substituents on the aryl groups significantly enhanced the antimicrobial activity. nih.gov
Another study focused on a series of 75 imidazo[1,2-a]pyrimidine derivatives, reporting their in vitro antibacterial activity against a variety of Gram-positive and Gram-negative bacteria, and Mycobacterium species. documentsdelivered.com Some of these derivatives showed potent antimicrobial activity. documentsdelivered.com
Research into imidazo[1,2-a]pyrimidine-linked pyridine, pyrazine, and pyrimidine derivatives revealed their potential as antitubercular agents. researchgate.net When tested against Mycobacterium tuberculosis H37Rv strain, compound T11 showed the best activity with a Minimum Inhibitory Concentration (MIC) of 0.8 µg/mL, while compounds T5 and T18 also showed promising inhibition with an MIC of 3.12 µg/mL. researchgate.net
Furthermore, the antifungal potential of new imidazo[1,2-a]pyrimidine derivatives has been explored. Molecular docking studies suggested that these compounds may possess antifungal activity against Candida albicans. nih.govbeilstein-journals.org
The following table summarizes the antimicrobial activities of these analogues.
| Compound Series/Derivative | Target Organism(s) | Key Findings |
| Imidazo[1,2-a]pyridine and imidazo[2,1-b] nih.govnih.govbenzothiazole derivatives | Gram-positive and Gram-negative bacteria, Fungi | Several compounds showed strong inhibition. Bromo-fluoro substituents enhanced activity. nih.gov |
| Imidazo[1,2-a]pyrimidine derivatives | Gram-positive and Gram-negative bacteria, Mycobacterium species | Some derivatives exhibited potent antimicrobial activity. documentsdelivered.com |
| Imidazo[1,2-a]pyrimidine-linked pyridine, pyrazine, and pyrimidine derivatives (T5, T11, T18) | Mycobacterium tuberculosis H37Rv | Compound T11 had an MIC of 0.8 µg/mL; T5 and T18 had an MIC of 3.12 µg/mL. researchgate.net |
| New imidazo[1,2-a]pyrimidine derivatives | Candida albicans | Molecular docking suggested potential antifungal activity. nih.govbeilstein-journals.org |
Antiviral Activity Research
The antiviral potential of this compound analogues has been a subject of investigation, with some derivatives showing promising activity against certain viruses.
A study on original imidazo[1,2-a]pyridines with a thioether side chain at the 3-position reported their antiviral activity. nih.gov Three compounds (4, 15, and 21) were found to be highly active against human cytomegalovirus (HCMV) with a therapeutic index greater than 150. nih.gov These compounds also demonstrated pronounced activity against varicella-zoster virus (VZV). nih.gov
In another study, the synthesis and antiviral activity of dibromoimidazo[1,2-a]pyridines bearing a thioether side chain were described. nih.gov Structure-activity relationship (SAR) studies identified hydrophobicity (logP) as the most critical factor for their antiviral activity, allowing for the prediction of activity based on this parameter. nih.gov These compounds were also noted to have anti-HIV and antineoplastic properties. nih.gov
The table below highlights the key findings from the antiviral research on these analogues.
| Compound Series/Derivative | Target Virus(es) | Key Findings |
| Imidazo[1,2-a]pyridines with a thioether side chain (Compounds 4, 15, 21) | Human cytomegalovirus (HCMV), Varicella-zoster virus (VZV) | Highly active against HCMV (therapeutic index > 150) and pronounced activity against VZV. nih.gov |
| Dibromoimidazo[1,2-a]pyridines with a thioether side chain | HIV | Hydrophobicity (logP) was identified as the most important factor for antiviral activity. nih.gov |
Anti-inflammatory Mechanistic Research
Preclinical studies have indicated that analogues of this compound possess anti-inflammatory properties, with research pointing towards the modulation of key inflammatory signaling pathways.
A study on a novel imidazo[1,2-a]pyridine derivative, MIA (8-methyl-2-(4-(methylsulfonyl)phenyl)-N-(p-tolyl) imidazo[1,2-a]pyridine-3-amine), investigated its anti-inflammatory effects in MDA-MB-231 breast cancer and SKOV3 ovarian cancer cell lines. nih.govnih.gov The anti-inflammatory activity of MIA was found to be exerted by suppressing the NF-κB and STAT3 signaling pathways. nih.gov Western blotting analysis showed that MIA increased the expression of the inhibitory protein IκBα and suppressed the phosphorylation of STAT3. nih.gov
Another study designed and synthesized a series of imidazo[1,2-a]pyrimidine derivatives with two adjacent aryl groups at positions 2 and 3 to improve their anti-inflammatory activities. dergipark.org.tr The synthesized compounds exhibited anti-inflammatory activities with some selectivity for COX-2. dergipark.org.tr
The mechanisms of anti-inflammatory action are summarized in the table below.
| Compound/Derivative | Cell Line/Model | Mechanism of Anti-inflammatory Action | Key Molecular Targets |
| MIA | MDA-MB-231 (Breast Cancer), SKOV3 (Ovarian Cancer) | Suppression of NF-κB and STAT3 signaling pathways | NF-κB, STAT3, IκBα |
| Imidazo[1,2-a]pyrimidine derivatives with adjacent aryl groups | Not specified | COX-2 inhibition | COX-2 |
Antiparasitic (e.g., Antileishmanial, Antimalarial, Antiprotozoal) Mechanistic Research
Analogues of this compound have shown promise as a novel class of antiparasitic agents, with research focusing on their activity against Leishmania and Plasmodium species.
Antileishmanial Activity:
Leishmaniasis is a parasitic disease with limited treatment options, often hampered by toxicity and growing resistance. The imidazo[1,2-a]pyrimidine scaffold has emerged as a new and effective pharmacophore in the search for novel antileishmanial drugs. nih.govacs.orgnih.gov
In a screening of a library of imidazo-fused heterocycles against Leishmania amazonensis, an imidazo[1,2-a]pyrimidine compound (compound 24 in the study) was identified as the most effective agent. nih.govacs.orgnih.gov This compound demonstrated potent and selective activity against the amastigote form of the parasite, which is the clinically relevant stage responsible for human disease. nih.govacs.org The compound exhibited an IC50 value of 6.63 μM, making it approximately twice as active as the reference drug miltefosine. nih.govacs.orgnih.gov Crucially, it was found to be more than 10 times more toxic to the intracellular parasites than to the host macrophage cells, indicating a favorable selectivity index. nih.govacs.org While the precise molecular target of these compounds in Leishmania has not been fully elucidated, their efficacy and selectivity highlight the potential of this chemical class for further development.
Antimalarial Activity:
In the fight against malaria, particularly with the rise of resistance to current drugs, new mechanisms of action are urgently needed. Research into imidazo[1,2-a]pyrimidine derivatives has suggested a potential mechanism related to the parasite's detoxification process. researchgate.net A study evaluating a series of these compounds for in vitro antiplasmodial activity against a chloroquine-sensitive strain of Plasmodium falciparum found that several derivatives displayed promising activity. researchgate.net
A beta-hematin inhibition assay indicated that, similar to the drug chloroquine, these compounds may exert their antimalarial effect by inhibiting hemozoin formation. researchgate.net During its lifecycle in red blood cells, the malaria parasite digests hemoglobin, releasing large quantities of toxic heme. To protect itself, the parasite polymerizes this heme into an inert crystalline substance called hemozoin (also known as the malaria pigment). Inhibition of this process leads to a buildup of toxic heme, which is lethal to the parasite. This suggests that the imidazo[1,2-a]pyrimidine scaffold could serve as a basis for developing new antimalarials that target this critical detoxification pathway.
Table 2: Antiparasitic Activity and Putative Mechanisms of Imidazo[1,2-a]pyrimidine Analogues
| Parasite | Activity | Putative Mechanism of Action | Key Findings |
|---|---|---|---|
| Leishmania amazonensis | Antileishmanial (amastigotes) | Not fully elucidated; acts as a novel pharmacophore. | Compound 24 showed IC50 of 6.63 μM, twice as active as miltefosine, with a high selectivity index (>10). nih.govacs.orgnih.gov |
| Plasmodium falciparum | Antimalarial | Inhibition of hemozoin formation (beta-hematin inhibition). | Suggests a mechanism similar to chloroquine, targeting the parasite's heme detoxification pathway. researchgate.net |
Antioxidant Activity Mechanisms
Certain imidazo[1,2-a]pyrimidine analogues have been investigated for their antioxidant potential. The primary mechanism explored in preclinical studies is their ability to act as free radical scavengers. Oxidative stress, caused by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in a wide range of diseases.
Studies on related fused imidazo[1,2-c]pyrimidin-5(6H)-one compounds have demonstrated their capacity to scavenge stable free radicals in vitro. researchgate.net The antioxidant capacity was evaluated using standard assays such as the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) and 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging methods. researchgate.net The results indicated that these heterocyclic compounds could effectively neutralize these radicals, with their potency being influenced by the specific functional groups attached to the core structure. researchgate.net The presence of moieties derived from nucleobases like adenine (B156593) or cytosine appeared to enhance the free radical scavenging capacity. researchgate.net This activity suggests that the imidazo-pyrimidine nucleus can donate electrons or hydrogen atoms to stabilize free radicals, thereby interrupting oxidative chain reactions.
Neuroprotective Activity Mechanisms
The neuroprotective effects of this compound analogues are intrinsically linked to their anticonvulsant mechanism involving the antagonism of AMPA receptors. The concept of "excitotoxicity" describes a pathological process where excessive stimulation of glutamate (B1630785) receptors leads to neuronal damage and death. nih.govmdpi.com This process is a key factor in the neuronal loss associated with both acute conditions, like stroke and trauma, and chronic neurodegenerative diseases. nih.gov
By acting as potent and selective antagonists of AMPA receptors, imidazo[1,2-a]pyrimidine-related compounds can mitigate glutamate-mediated excitotoxicity. nih.gov They reduce the excessive influx of ions, particularly Ca2+, that occurs through overstimulated AMPA receptor channels. This influx triggers a cascade of neurotoxic events, including mitochondrial dysfunction, activation of proteases and phospholipases, and the generation of reactive oxygen species, ultimately leading to cell death. mdpi.com
Therefore, the mechanism of neuroprotection afforded by these compounds is the direct consequence of their ability to dampen excessive excitatory neurotransmission in the brain. nih.gov This makes them promising candidates for therapeutic intervention in conditions where excitotoxicity plays a significant role.
Investigation of Resistance Mechanisms (if applicable at preclinical level)
At the preclinical stage of research for the anticonvulsant and antiparasitic applications of this compound analogues, there is limited published information specifically investigating the development of resistance mechanisms. Preclinical studies for these indications have primarily focused on elucidating the primary mechanisms of action, efficacy in animal models, and initial safety profiles.
While drug resistance is a critical concern for many therapeutic classes, particularly antimicrobials and anticancer agents, dedicated preclinical studies to induce and characterize resistance to novel anticonvulsant or antiparasitic candidates are typically conducted at later stages of development. For the imidazo[1,2-a]pyrimidine scaffold, resistance has been studied in other contexts, such as in cancer therapy where mutations in target kinases can confer resistance. nih.gov However, analogous preclinical studies detailing how parasites like Leishmania or neuronal pathways in the context of epilepsy might develop resistance to this specific class of compounds are not yet widely available in the scientific literature.
Analytical and Spectroscopic Characterization Methodologies in Chemical Research on 1 Imidazo 1,2 a Pyrimidin 3 Yl Ethanone
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H, ¹³C, 2D NMR techniques)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural determination of organic molecules, including 1-imidazo[1,2-a]pyrimidin-3-yl-ethanone. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular structure and connectivity of atoms.
¹H NMR Spectroscopy is utilized to identify the number and electronic environment of hydrogen atoms in the molecule. For this compound, the proton spectrum would be expected to show distinct signals for the protons on the imidazo[1,2-a]pyrimidine (B1208166) core and the methyl protons of the ethanone (B97240) group. The chemical shifts (δ) are influenced by the electron density around the protons. Protons on the pyrimidine (B1678525) ring are typically observed in the downfield region due to the electron-withdrawing effect of the nitrogen atoms. The imidazole (B134444) proton and the methyl protons of the acetyl group will have characteristic chemical shifts.
¹³C NMR Spectroscopy provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will produce a distinct signal in the ¹³C NMR spectrum. The chemical shifts of the carbon atoms in the heterocyclic rings and the carbonyl carbon of the ethanone group are particularly diagnostic. For instance, the carbonyl carbon is expected to appear significantly downfield.
Interactive Data Table: Expected ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |
| H-2 | 8.0 - 8.5 | - |
| H-5 | 8.5 - 9.0 | - |
| H-6 | 7.0 - 7.5 | - |
| H-7 | 8.0 - 8.5 | - |
| -CH₃ | 2.5 - 3.0 | 25 - 30 |
| C-2 | - | 140 - 145 |
| C-3 | - | 120 - 125 |
| C-5 | - | 150 - 155 |
| C-6 | - | 110 - 115 |
| C-7 | - | 130 - 135 |
| C-8a | - | 145 - 150 |
| C=O | - | 190 - 195 |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis (ESI-MS, HRMS, LC-MS)
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through fragmentation analysis.
Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is well-suited for polar molecules like this compound. It typically produces a protonated molecular ion [M+H]⁺, which allows for the direct determination of the molecular weight.
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This precision allows for the determination of the elemental formula of the compound, as the measured mass can be matched to a unique combination of atoms. This is a critical step in confirming the identity of a newly synthesized molecule.
Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. nih.gov This technique is particularly useful for analyzing the purity of a sample and for studying complex mixtures. nih.gov The LC separates the target compound from any impurities or byproducts, and the MS provides mass information for each separated component. nih.gov
The fragmentation pattern observed in the mass spectrum provides valuable structural information. For this compound, characteristic fragmentation would likely involve the loss of the acetyl group or cleavage of the heterocyclic rings. The study of fragmentation patterns of similar imidazo[1,2-a]pyridine (B132010) scaffolds has shown characteristic cleavages that help in identifying the core structure. nih.gov
Interactive Data Table: Expected Mass Spectrometry Data for this compound
| Ion | Expected m/z (Monoisotopic) | Technique | Information Provided |
| [M+H]⁺ | 176.0665 | ESI-MS, HRMS | Molecular Weight, Elemental Formula |
| [M-CH₃CO]⁺ | 133.0505 | MS/MS | Fragmentation Pattern, Structural Information |
| [C₅H₄N₃]⁺ | 106.0400 | MS/MS | Fragmentation Pattern, Structural Information |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. Each functional group absorbs IR radiation at a characteristic frequency, resulting in a unique spectrum.
For this compound, the IR spectrum would be expected to show characteristic absorption bands for the carbonyl (C=O) group of the ketone, C-H bonds of the aromatic and methyl groups, and C=N and C=C bonds within the heterocyclic ring system. The presence of a strong absorption band in the region of 1650-1700 cm⁻¹ would be a clear indication of the carbonyl group of the ethanone substituent. The aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹, while the aliphatic C-H stretching of the methyl group appears just below 3000 cm⁻¹.
Interactive Data Table: Expected IR Absorption Frequencies for this compound
| Functional Group | Expected Absorption Range (cm⁻¹) | Intensity |
| Aromatic C-H Stretch | 3000 - 3100 | Medium |
| Aliphatic C-H Stretch (-CH₃) | 2850 - 3000 | Medium |
| Carbonyl (C=O) Stretch | 1670 - 1690 | Strong |
| C=N Stretch | 1600 - 1650 | Medium to Strong |
| C=C Stretch (Aromatic) | 1450 - 1600 | Medium to Strong |
Chromatographic Techniques for Purity Assessment and Mixture Analysis (HPLC, TLC)
Chromatographic techniques are essential for assessing the purity of a synthesized compound and for monitoring the progress of a chemical reaction.
Thin-Layer Chromatography (TLC) is a simple, rapid, and inexpensive technique used to separate components of a mixture. It is often used to monitor the progress of a reaction by observing the disappearance of starting materials and the appearance of the product spot. The retention factor (Rf) value of the compound is a characteristic property under a specific set of conditions (stationary phase and mobile phase).
High-Performance Liquid Chromatography (HPLC) is a more powerful and quantitative chromatographic technique. nih.gov It is widely used to determine the purity of a compound with high accuracy. nih.gov By using a suitable column and mobile phase, this compound can be separated from any impurities. The purity is typically determined by integrating the peak area of the target compound relative to the total peak area in the chromatogram. For imidazo[1,2-a]pyrazine (B1224502) and pyridine (B92270) derivatives, HPLC has been successfully used to confirm sample purity of over 98%. nih.gov
Interactive Data Table: Chromatographic Parameters for Purity Assessment
| Technique | Parameter | Typical Value/Observation | Purpose |
| TLC | Rf | Dependent on solvent system | Reaction monitoring, preliminary purity check |
| HPLC | Retention Time (t_R) | Dependent on column and mobile phase | Compound identification and quantification |
| HPLC | Peak Area % | >95% for a pure compound | Quantitative purity assessment |
Melting Point Determination as a Purity Indicator
The melting point of a solid crystalline compound is a physical property that can be used as an indicator of its purity. A pure crystalline solid typically has a sharp and well-defined melting point range (usually within 1-2 °C). The presence of impurities generally lowers the melting point and broadens the melting range. For various substituted imidazo[1,2-a]pyridines, melting points are reported as a key characterization parameter. rsc.org Therefore, determining the melting point of a synthesized batch of this compound and comparing it to a reference value would provide a straightforward assessment of its purity.
Interactive Data Table: Physical Property for Purity Assessment
| Physical Property | Expected Observation for a Pure Compound | Significance |
| Melting Point | Sharp, narrow range (e.g., 1-2 °C) | A broad melting range suggests the presence of impurities. |
Future Research Directions and Translational Perspectives for Imidazo 1,2 a Pyrimidin 3 Yl Ethanone Research
Exploration of Novel and Sustainable Synthetic Routes
The development of efficient and environmentally friendly synthetic methodologies is crucial for the production of 1-imidazo[1,2-a]pyrimidin-3-yl-ethanone and its analogs. Future research should prioritize "green chemistry" principles to minimize waste, reduce energy consumption, and avoid hazardous reagents.
Key areas of exploration include:
Microwave-Assisted Synthesis : This technique offers advantages such as significantly reduced reaction times, higher yields, and simpler work-up procedures. mdpi.com The use of catalysts like alumina (B75360) (Al2O3) in solvent-free, microwave-irradiated conditions represents an eco-friendly approach to synthesizing imidazo[1,2-a]pyrimidine (B1208166) derivatives. mdpi.com
Multicomponent Reactions (MCRs) : MCRs, such as the Groebke–Blackburn–Bienaymé (GBB) reaction, are highly efficient for creating molecular complexity in a single step. mdpi.com Investigating GBB and other MCRs in sustainable solvents, like eucalyptol, could provide a rapid and efficient pathway to diverse libraries of imidazo[1,2-a]pyrimidine compounds. researchgate.net
Catalyst-Free and Metal-Free Approaches : Developing synthetic protocols that eliminate the need for metal catalysts is a significant goal for sustainable chemistry. nih.gov Methods utilizing ultrasound assistance in green solvents like water have shown promise for the C-H functionalization required to build related heterocyclic systems. organic-chemistry.org
Flow Chemistry : Continuous flow synthesis can offer superior control over reaction parameters, leading to improved yields, safety, and scalability. Adapting existing synthetic routes for this compound to flow chemistry systems could be a significant step towards efficient and sustainable large-scale production.
Table 1: Comparison of Sustainable Synthetic Methodologies
| Methodology | Key Advantages | Relevant Catalyst/Conditions | Reference |
|---|---|---|---|
| Microwave-Assisted Synthesis | Rapid reaction times, high yields, easy work-up | Alumina (Al2O3), solvent-free | mdpi.com |
| Multicomponent Reactions | High atomic economy, convergence, rapid library assembly | Green solvents (e.g., eucalyptol) | mdpi.comresearchgate.net |
| Ultrasound-Assisted Synthesis | Use of green solvents (water), mild conditions, metal-free | KI/tert-butyl hydroperoxide | organic-chemistry.org |
| Metal-Free Synthesis | Avoids toxic metal catalysts, eco-friendly | Various approaches | nih.gov |
Advanced Ligand Design Strategies for Enhanced Target Specificity
To maximize therapeutic efficacy and minimize off-target effects, future research must focus on designing ligands with high specificity for their intended biological targets. This involves a deep understanding of structure-activity relationships (SAR) and the application of computational tools.
Future strategies should include:
Structure-Based Drug Design (SBDD) : Utilizing X-ray crystallography or cryo-electron microscopy data of target proteins, researchers can design derivatives of this compound that fit precisely into the binding site, enhancing both potency and selectivity.
Computational Modeling : Molecular docking and dynamic simulations can predict the binding affinity and mode of interaction for novel derivatives, guiding synthetic efforts toward compounds with the most promising profiles. nih.gov
SAR Optimization : Systematic modification of the substituents on the imidazo[1,2-a]pyrimidine core is essential. For example, optimizing substituents led to a more than 300-fold increase in inhibitory activity against the p110α isoform of PI3K and high selectivity over other isoforms. nih.gov Exploring modifications at the C2 and C3 positions, in particular, has been shown to yield compounds with remarkable anticancer activity. researchgate.net
Deepening Mechanistic Understanding of Biological Activities at Molecular and Cellular Levels
A thorough understanding of how this compound derivatives exert their biological effects is fundamental to their translation into clinical use. Future work should move beyond identifying that a compound is active and focus on elucidating its precise mechanism of action.
Key research objectives include:
Pathway Analysis : Identifying the specific signaling pathways modulated by these compounds is critical. Derivatives of the related imidazo[1,2-a]pyridine (B132010) scaffold have been shown to inhibit the PI3K/Akt/mTOR pathway, a central regulator of cell growth and survival that is often dysregulated in cancer. nih.govnih.gov
Target Engagement Studies : Confirming that a compound directly interacts with its intended target within a cellular context is crucial. Techniques like cellular thermal shift assays (CETSA) can validate target engagement in living cells.
Phenotypic Screening and 'Omics' Approaches : High-content imaging and multi-omics analyses (genomics, proteomics, metabolomics) can provide an unbiased, system-wide view of the cellular response to a compound, potentially revealing novel mechanisms and off-target effects. For instance, studies have demonstrated that these compounds can induce cell cycle arrest, apoptosis, and inhibit angiogenesis. nih.gov
Identification and Validation of New Biological Targets
The versatility of the imidazo[1,2-a]pyrimidine scaffold suggests that it can be adapted to interact with a wide range of biological targets beyond those already identified. A systematic search for new targets could significantly broaden the therapeutic applications of this chemical class.
Promising areas for target discovery include:
Kinase Inhibition : Many derivatives have shown potent activity against various kinases, including PI3K, mTOR, c-KIT, and Aurora-A kinase. nih.govnih.govdergipark.org.tr Screening against a broad panel of kinases could identify novel and therapeutically relevant targets.
Neuropharmacology : The imidazo[1,2-a]pyrimidine core is present in drugs targeting the central nervous system, such as anxiolytics that act as ligands for the GABAA receptor benzodiazepine (B76468) binding site. dergipark.org.trresearchgate.net
Infectious Diseases : The scaffold has demonstrated potential in developing antiviral (e.g., against Influenza A and SARS-CoV-2) and antimicrobial agents. nih.govdergipark.org.trmssm.edu
Metabolic Diseases : Recent discoveries have identified imidazo[1,2-a]pyrimidine derivatives as inhibitors of enzymes like lipoprotein-associated phospholipase A2 (Lp-PLA2), which is implicated in inflammation-associated diseases. nih.gov
Table 2: Known and Potential Biological Targets for the Imidazo[1,2-a]pyrimidine/pyridine (B92270) Scaffold
| Target Class | Specific Examples | Therapeutic Area | Reference |
|---|---|---|---|
| Kinases | PI3K/mTOR, c-KIT, Aurora-A, EGFR | Cancer | researchgate.netnih.govnih.govdergipark.org.tr |
| Receptors | GABAA Receptor | Anxiety, CNS Disorders | dergipark.org.trresearchgate.net |
| Viral Proteins | Influenza Hemagglutinin (HA), SARS-CoV-2 Spike | Infectious Disease | nih.govmssm.edu |
| Enzymes | Lp-PLA2, ALDH, ENPP1 | Inflammation, Cancer | nih.govuniupo.itnih.gov |
Development of Multi-Target-Directed Ligands
Designing single molecules that can modulate multiple targets simultaneously is an emerging paradigm in drug discovery, particularly for complex diseases like cancer. The structural flexibility of the this compound scaffold makes it an excellent starting point for developing multi-target-directed ligands (MTDLs).
Future research should focus on:
Dual-Inhibitor Design : Based on known pharmacophores, new derivatives can be designed to inhibit two distinct but related targets. Examples from related scaffolds include dual inhibitors of PI3K/mTOR and dual inhibitors of KSP/Aurora-A kinase, which could offer synergistic anticancer effects. nih.govdergipark.org.tr
Fragment-Based Linking : By combining fragments known to bind to different targets and linking them via the imidazo[1,2-a]pyrimidine core, novel MTDLs can be constructed. This strategy was employed to create dual inhibitors for KSP and Aurora-A kinases. dergipark.org.tr
Tackling Drug Resistance : MTDLs can be particularly effective in overcoming drug resistance, which often arises from the activation of bypass signaling pathways. A molecule that hits both the primary target and a key resistance pathway could provide more durable clinical responses.
Application in Chemical Probe Development for Biological System Interrogation
Beyond direct therapeutic use, derivatives of this compound can be developed into powerful chemical probes to study biological systems. These tools are invaluable for target validation, understanding disease mechanisms, and diagnostic applications.
Future opportunities include:
Fluorescent Probes : By attaching a fluorophore to the imidazo[1,2-a]pyrimidine core, researchers can create probes for bio-imaging. Probes based on the related imidazo[1,2-a]pyridine scaffold have been successfully developed for the sensitive and selective imaging of specific analytes, like cysteine, in living cells and even in whole organisms like zebrafish. nih.gov
Positron Emission Tomography (PET) Tracers : Radiolabeling potent and selective ligands allows for the non-invasive imaging of target proteins in vivo. A carbon-11 labeled imidazo[1,2-a]pyridine derivative has been synthesized as a potential PET probe for imaging PI3K/mTOR expression in cancer, demonstrating the feasibility of this approach. nih.gov
Affinity-Based Probes : Immobilizing a derivative on a solid support can be used for affinity chromatography to identify its binding partners from cell lysates, aiding in the discovery and validation of new biological targets.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 1-imidazo[1,2-a]pyrimidin-3-yl-ethanone, and how can reaction yields be optimized?
- Methodological Answer : The compound can be synthesized via multi-step protocols involving nucleophilic substitution and oxidation. For example, chlorination of the parent imidazo[1,2-a]pyrimidine derivative using Palau’s chlor (N-chlorosuccinimide) in CHCl₃ under inert atmosphere yields halogenated intermediates, which can undergo further functionalization (e.g., thiolation with sodium ethanethiolate in THF) . Yield optimization requires precise temperature control (e.g., reflux at 64°C for dissolution) and stoichiometric adjustments (e.g., 1.5 equivalents of 2,3-dione for ketone formation). Post-reaction work-up, such as ethanol-water recrystallization, enhances purity .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer : The compound poses hazards including skin/eye irritation (Category 2/2A) and respiratory toxicity (Category 3). Mandatory precautions include:
- Use of fume hoods or well-ventilated areas to avoid inhalation of aerosols.
- PPE: Nitrile gloves, lab coats, and safety goggles.
- Immediate decontamination with soap/water for skin contact and saline rinsing for eye exposure .
- Storage in sealed containers away from ignition sources due to combustible decomposition products (e.g., sulfur oxides) .
Q. How can researchers characterize the purity and structural identity of this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H-NMR (CDCl₃) peaks at δ 8.45 (s, 1H, imidazole proton), 2.58 (s, 3H, methyl ketone) confirm substitution patterns .
- LC-MS : Molecular ion [M+1]⁺ at m/z 161.1 validates molecular weight .
- Elemental Analysis : Carbon/nitrogen ratios ensure stoichiometric consistency.
Advanced Research Questions
Q. How can microwave-assisted synthesis improve the efficiency of imidazo[1,2-a]pyrimidine derivatization?
- Methodological Answer : Microwave irradiation accelerates reactions (e.g., cyclocondensation) by enhancing thermal uniformity and reducing reaction times. For example, coupling imidazo[1,2-a]pyrimidine with aryl halides via Pd-catalyzed C–C cross-coupling under microwave conditions (100–150°C, 20–30 min) achieves higher yields (75–90%) compared to conventional heating. This method minimizes side reactions and improves regioselectivity .
Q. What computational strategies are effective for resolving crystallographic data discrepancies in imidazo[1,2-a]pyrimidine derivatives?
- Methodological Answer : Use SHELX programs (e.g., SHELXL for refinement) to resolve twinning or disorder in high-resolution X-ray data. Key steps include:
- Applying restraints to thermal parameters for overlapping atoms.
- Testing multiple space groups (e.g., P2₁/c vs. P-1) to match experimental density maps.
- Validating hydrogen bonding networks (e.g., N–H⋯O interactions) against DFT-optimized geometries .
Q. How can researchers design structure-activity relationship (SAR) studies for imidazo[1,2-a]pyrimidine-based bioactive compounds?
- Methodological Answer :
- Functional Group Variation : Introduce substituents (e.g., sulfonyl, halogen) at the 3-position to modulate electron density and steric effects. For example, ethylsulfonyl groups enhance solubility and target affinity .
- Biological Assays : Test against kinetoplastid parasites (e.g., Trypanosoma brucei) using viability assays (IC₅₀ determination) and compare with chalcone-conjugated analogs to evaluate synergistic effects .
- ADMET Modeling : Predict pharmacokinetics (e.g., CYP450 inhibition, BBB permeability) using tools like SwissADME .
Q. What analytical methods are suitable for detecting hazardous decomposition products during synthesis?
- Methodological Answer :
- GC-MS : Monitor volatile byproducts (e.g., hydrogen fluoride, sulfur oxides) using headspace sampling .
- FTIR Spectroscopy : Identify carbonyl intermediates (e.g., ketones) during oxidation steps.
- HPLC with UV Detection : Quantify residual solvents (e.g., CHCl₃) to ensure compliance with ICH Q3C guidelines .
Data Contradiction Analysis
Q. How should researchers address inconsistencies in reported NMR chemical shifts for imidazo[1,2-a]pyrimidine derivatives?
- Methodological Answer :
- Solvent Calibration : Verify solvent effects (e.g., CDCl₃ vs. DMSO-d₆) on proton deshielding.
- Dynamic Effects : Assess tautomerism (e.g., keto-enol equilibria) via variable-temperature NMR.
- Cross-Validation : Compare with computed chemical shifts (DFT/B3LYP/6-311+G(d,p)) to confirm assignments .
Tables
Table 1 : Key Synthetic Intermediates and Yields
| Step | Reaction | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|---|
| 1 | Ketone Formation | 2,3-dione, CH₃Cl, reflux | 60 | |
| 2 | Chlorination | Palau’s chlor, CHCl₃, N₂, 15 h | 60 | |
| 3 | Thiolation | NaSEt, THF, 0°C, 2 h | 60 |
Table 2 : Hazardous Decomposition Products
| Condition | Byproducts | Detection Method |
|---|---|---|
| Combustion | CO, NOₓ, SOₓ | GC-MS |
| Acidic Hydrolysis | HF (from fluorophenyl groups) | Ion Chromatography |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
